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Cilagicin

Cat. No.: B12366737
M. Wt: 1466.6 g/mol
InChI Key: VWUVBLKQQIUNSB-ONAOSSAGSA-N
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Description

Cilagicin is a useful research compound. Its molecular formula is C68H103N15O21 and its molecular weight is 1466.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C68H103N15O21 B12366737 Cilagicin

Properties

Molecular Formula

C68H103N15O21

Molecular Weight

1466.6 g/mol

IUPAC Name

2-[(3S,6S,9S,12S,18R,21R,27S,30R,33S,34R)-6,30-bis(2-aminoethyl)-21-(2-amino-2-oxoethyl)-3-benzyl-18-(carboxymethyl)-12-[(4-hydroxyphenyl)methyl]-33-[[(2R)-3-hydroxy-2-(tetradecanoylamino)propanoyl]amino]-34-methyl-2,5,8,11,14,17,20,23,26,29,32-undecaoxo-9-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotetratriacont-27-yl]acetic acid

InChI

InChI=1S/C68H103N15O21/c1-5-6-7-8-9-10-11-12-13-14-18-21-52(87)76-50(37-84)65(100)83-58-39(4)104-68(103)49(31-40-19-16-15-17-20-40)81-62(97)44(27-29-70)77-66(101)57(38(2)3)82-64(99)45(30-41-22-24-42(85)25-23-41)74-53(88)35-72-60(95)48(34-56(92)93)80-63(98)46(32-51(71)86)75-54(89)36-73-59(94)47(33-55(90)91)79-61(96)43(26-28-69)78-67(58)102/h15-17,19-20,22-25,38-39,43-50,57-58,84-85H,5-14,18,21,26-37,69-70H2,1-4H3,(H2,71,86)(H,72,95)(H,73,94)(H,74,88)(H,75,89)(H,76,87)(H,77,101)(H,78,102)(H,79,96)(H,80,98)(H,81,97)(H,82,99)(H,83,100)(H,90,91)(H,92,93)/t39-,43-,44+,45+,46-,47+,48-,49+,50-,57+,58+/m1/s1

InChI Key

VWUVBLKQQIUNSB-ONAOSSAGSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N[C@H](CO)C(=O)N[C@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@H](NC(=O)[C@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC1=O)CCN)CC(=O)O)CC(=O)N)CC(=O)O)CC2=CC=C(C=C2)O)C(C)C)CCN)CC3=CC=CC=C3)C

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC(CO)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC1=O)CCN)CC(=O)O)CC(=O)N)CC(=O)O)CC2=CC=C(C=C2)O)C(C)C)CCN)CC3=CC=CC=C3)C

Origin of Product

United States

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Mechanism of Action of Cilagicin

Abstract

This compound is a synthetically derived lipodepsipeptide antibiotic with potent activity against a range of clinically significant Gram-positive pathogens, including those with multidrug resistance.[1][2][3] Its novel mechanism of action, the simultaneous binding and sequestration of two essential polyprenyl phosphate lipid carriers, undecaprenyl phosphate (C₅₅-P) and undecaprenyl pyrophosphate (C₅₅-PP), is responsible for its bactericidal activity and its remarkable ability to evade resistance development.[1][2][3][4] This document provides a comprehensive technical overview of this compound's mechanism, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: Dual Sequestration of Essential Lipid Carriers

This compound's primary antibacterial activity stems from its ability to disrupt the biosynthesis of the bacterial cell wall.[2][5] Specifically, it targets and binds to two critical lipid carriers that are indispensable for transporting peptidoglycan precursors from the cytoplasm to the exterior of the cell membrane:

  • Undecaprenyl Phosphate (C₅₅-P)

  • Undecaprenyl Pyrophosphate (C₅₅-PP)

These molecules are essential chaperones in the lipid II cycle, which is the central pathway for peptidoglycan synthesis.[2][6] By binding to both C₅₅-P and C₅₅-PP, this compound effectively sequesters them, preventing their participation in the transport of glycopeptide subunits across the cell membrane.[2][3] This dual-target mechanism is a key differentiator from other antibiotics like bacitracin, which binds only one of these molecules and is therefore more susceptible to resistance. The simultaneous inhibition of both pathways presents a significant barrier to the evolution of resistance.[1]

Signaling Pathway Diagram

The following diagram illustrates the dual-binding mechanism of this compound and its inhibitory effect on the bacterial cell wall synthesis pathway.

Caption: this compound's dual-binding mechanism of action.

Quantitative Data Summary

The efficacy of this compound and its optimized analogue, Dodecathis compound, has been quantified through various assays. The data highlights its potent activity and low susceptibility to serum inhibition compared to the original this compound.

Table 1: Minimum Inhibitory Concentration (MIC) Against Gram-Positive Pathogens

MIC values (μg/mL) demonstrate the potency of this compound and its analogues. The inclusion of 10% human serum is critical for assessing potential in vivo efficacy, as high serum binding can inactivate antibiotics.[1]

Pathogen StrainThis compound MIC (μg/mL)This compound + 10% Serum MIC (μg/mL)Dodecathis compound MIC (μg/mL)Dodecathis compound + 10% Serum MIC (μg/mL)
S. aureus USA3000.5160.250.5
S. epidermidis 149900.580.250.5
E. faecalis 2921213212
E. faecium (VRE)0.5160.51
C. difficile 7000570.06>640.030.06

Data synthesized from published research.[1][2]

Table 2: Summary of Mechanistic & Resistance Studies

These studies confirm the dual-target engagement and the low propensity for resistance development.

ExperimentObservationImplication
Polyprenyl Phosphate Suppression Activity of this compound and Dodecathis compound is dose-dependently suppressed by excess C₅₅-P or C₅₅-PP.[1][2]Confirms that both molecules are the primary molecular targets.
Resistance Development No significant increase in S. aureus USA300 MIC for this compound or Dodecathis compound after 10-14 days of serial passaging at sub-MIC levels.[1][2]The dual-targeting mechanism is robust against the rapid development of resistance.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

Minimum Inhibitory Concentration (MIC) Assay

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[1]

  • Stock Solution Preparation: Synthetic peptides are dissolved in biology-grade DMSO to a concentration of 6.4 mg/mL.

  • Serial Dilution: Stock solutions are serially diluted two-fold in DMSO in a 96-well plate to create a concentration gradient (e.g., from 6.4 mg/mL to 0.006 mg/mL).

  • Assay Plate Preparation: 49 μL of the appropriate bacterial growth medium (e.g., Lysogeny Broth for S. aureus) is added to each well of a sterile 96-well plate. 1 μL of the serially diluted compound is then transferred to the corresponding wells.

  • Inoculum Preparation: An overnight bacterial culture is diluted 1:5000 in the appropriate growth medium.

  • Inoculation: 50 μL of the diluted inoculum is added to each well, for a total volume of 100 μL.

  • Incubation: Assay plates are incubated statically for 16-18 hours at 37°C.

  • MIC Determination: The MIC is determined by visual inspection as the lowest concentration of the antibiotic at which there is no visible bacterial growth.

  • Serum Binding Modification: For serum binding assays, the bacterial growth medium is supplemented with 10% human serum.[1]

Polyprenyl Phosphate Suppression Assay

This assay confirms that this compound's activity is dependent on binding to C₅₅-P and C₅₅-PP.

Suppression_Assay_Workflow start Start prep_antibiotic Prepare serial dilutions of this compound start->prep_antibiotic add_antibiotic Add this compound dilutions to the plates prep_antibiotic->add_antibiotic prep_targets Prepare stock solutions of C₅₅-P and C₅₅-PP add_targets Add increasing molar ratios of C₅₅-P or C₅₅-PP to media in separate 96-well plates prep_targets->add_targets add_targets->add_antibiotic add_bacteria Add standardized S. aureus inoculum to all wells add_antibiotic->add_bacteria incubate Incubate plates for 16-18h at 37°C add_bacteria->incubate read_mic Determine MIC for this compound in the presence of each concentration of C₅₅-P and C₅₅-PP incubate->read_mic analyze Analyze data: Plot MIC value vs. molar ratio of polyprenyl phosphate read_mic->analyze end End analyze->end

Caption: Experimental workflow for the suppression assay.

Resistance Development Study

This protocol evaluates the potential for bacteria to develop resistance to an antibiotic over time through serial passaging.[1]

Resistance_Study_Workflow start Day 0: Start initial_mic Determine initial MIC of this compound against S. aureus USA300 start->initial_mic culture_setup Inoculate S. aureus into media containing 0.5x MIC of this compound initial_mic->culture_setup incubate Incubate overnight at 37°C culture_setup->incubate passage Day N (1-14): Passage bacteria from the highest-concentration well with growth to a new series of dilutions incubate->passage daily_mic Determine daily MIC passage->daily_mic final_analysis Day 14: Final Analysis passage->final_analysis After 10-14 days loop_arrow Repeat for 10-14 days daily_mic->loop_arrow loop_arrow->passage plot_data Plot MIC value vs. Day final_analysis->plot_data end End plot_data->end

Caption: Workflow for resistance development study.

References

A Technical Guide to the Discovery and Synthesis of Cilagicin: A Novel Antibiotic Evading Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of antibiotic-resistant pathogens constitutes a critical global health threat, necessitating the discovery of novel antimicrobial agents with unique mechanisms of action. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Cilagicin, a potent lipopeptide antibiotic. This compound was identified through an innovative synthetic-bioinformatic natural product (syn-BNP) approach, which leverages genomic data to predict and synthesize novel bioactive compounds. Its unique dual-targeting mechanism of action, sequestering both undecaprenyl phosphate (C55-P) and undecaprenyl pyrophosphate (C55-PP), essential lipid carriers in bacterial cell wall biosynthesis, confers a low propensity for resistance development. This document details the bioinformatic discovery pipeline, the chemical synthesis process, and the experimental protocols for the biological characterization of this compound, offering a comprehensive resource for researchers in the field of antibiotic discovery and development.

Discovery of this compound: A Synthetic-Bioinformatic Approach

This compound was discovered by a team of researchers at The Rockefeller University, led by Dr. Sean F. Brady.[1] The discovery stemmed from a "biology-free" approach that circumvents the challenges of traditional natural product discovery, where the majority of biosynthetic gene clusters (BGCs) remain silent under laboratory conditions.[2]

The core of this strategy is the use of bioinformatics to mine bacterial genomes for promising BGCs, predict the chemical structure of the encoded natural product, and then chemically synthesize the predicted molecule for biological testing.[1][2]

Bioinformatic Prospecting and Identification of the cil BGC

The discovery of this compound began with a large-scale bioinformatic screen of nearly 10,000 bacterial genomes to identify novel lipopeptide BGCs.[3] The researchers focused on non-ribosomal peptide synthetase (NRPS) gene clusters, known to produce a diverse array of bioactive peptides.

A phylogenetic tree was constructed based on the condensation starter (Cs) domains of NRPS BGCs, which revealed an "orphan" clade of three closely related sequences from two different strains of Paenibacillus mucilaginosus.[1] This BGC, designated the cil cluster, did not resemble any previously characterized BGCs, suggesting it might produce a novel compound.[1]

Structure Prediction of this compound

Bioinformatic algorithms were then employed to predict the structure of the lipopeptide encoded by the cil BGC.[3] The analysis of the NRPS domains within the cilC, cilD, and cilE open reading frames allowed for the prediction of the amino acid sequence and the lipid component of the molecule.[1] The predicted structure was a dodecalipodepsipeptide, featuring an 11-member macrocycle with a myristic acid tail attached to its N-terminus.[2]

Chemical Synthesis of this compound

Following the in-silico prediction, the researchers chemically synthesized the proposed structure of this compound.[1][3] The synthesis was accomplished using standard Fmoc-based solid-phase peptide synthesis (SPPS).[4] This methodology allows for the stepwise assembly of the peptide backbone on a solid resin support.

Solid-Phase Peptide Synthesis (SPPS) Protocol

While the exact, detailed protocol for the first synthesis of this compound is not fully published, a general procedure based on established SPPS methods can be outlined:

  • Resin Preparation: A suitable resin, such as 2-chlorotrityl chloride resin, is pre-loaded with the C-terminal amino acid of the linear peptide precursor.[4]

  • Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed using a mild base, typically a solution of piperidine in a suitable solvent like dimethylformamide (DMF).

  • Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated using a coupling reagent (e.g., HATU) and coupled to the deprotected N-terminus of the growing peptide chain.

  • Washing: After each deprotection and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts.

  • Iteration: Steps 2-4 are repeated for each amino acid in the predicted sequence of this compound.

  • Lipid Conjugation: The myristic acid tail is coupled to the N-terminus of the completed peptide chain.

  • Cyclization: The linear lipopeptide is cleaved from the resin, and the macrocycle is formed by creating an ester linkage between the C-terminal carboxyl group and the side chain of a threonine residue.[4]

  • Purification and Characterization: The final product, this compound, is purified using techniques like high-performance liquid chromatography (HPLC) and its identity confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2]

Biological Activity and Mechanism of Action

This compound exhibits potent bactericidal activity against a broad range of Gram-positive pathogens, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[1][3]

Dual Targeting of Undecaprenyl Phosphates

The unique mechanism of action of this compound is its ability to sequester two essential lipid carriers involved in bacterial cell wall biosynthesis: undecaprenyl phosphate (C55-P) and undecaprenyl pyrophosphate (C55-PP).[1][5][6] These molecules are crucial for transporting peptidoglycan precursors from the cytoplasm across the cell membrane to the site of cell wall assembly.[1][5]

By binding to both C55-P and C55-PP, this compound effectively halts the cell wall synthesis process, leading to cell death.[1][6] This dual-targeting strategy is believed to be a key reason for the low frequency of resistance development observed against this compound.[1] While some antibiotics target one of these molecules, bacteria can often circumvent this by utilizing the other. This compound's ability to inhibit both pathways simultaneously presents a significant hurdle for the development of resistance.[6]

Quantitative Antibacterial Activity

The antibacterial potency of this compound and its analogs has been quantified using Minimum Inhibitory Concentration (MIC) assays. The following table summarizes the MIC values for this compound against a selection of Gram-positive pathogens.

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus USA3000.125 - 0.5
Methicillin-resistant S. aureus (MRSA)0.25 - 1
Vancomycin-resistant Enterococcus faecium0.5 - 2
Clostridioides difficile0.25 - 1
Bacitracin-resistant S. aureus0.5

Data compiled from multiple sources.[1][2]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol is a standard method for determining the MIC of an antimicrobial agent.

  • Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution of this compound: this compound is serially diluted (typically two-fold) in CAMHB in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted this compound is inoculated with the standardized bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

In Vivo Efficacy in a Murine Thigh Infection Model

This protocol assesses the in vivo efficacy of an antibiotic.

  • Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injection of cyclophosphamide.

  • Bacterial Inoculation: A defined inoculum of the test pathogen (e.g., S. aureus USA300) is injected into the thigh muscle of the neutropenic mice.

  • Treatment: At a specified time post-infection (e.g., 2 hours), mice are treated with this compound or a vehicle control via a relevant route of administration (e.g., intraperitoneal or subcutaneous).

  • Assessment of Bacterial Burden: At a predetermined endpoint (e.g., 24 hours post-infection), the mice are euthanized, and the infected thigh muscle is excised, homogenized, and plated on appropriate agar to determine the number of colony-forming units (CFUs).

  • Data Analysis: The efficacy of this compound is determined by comparing the bacterial burden in the treated group to that of the vehicle control group.

Visualizations

Logical Workflow of this compound Discovery

Cilagicin_Discovery_Workflow cluster_discovery Discovery Phase cluster_synthesis Synthesis & Evaluation Phase cluster_optimization Optimization Phase A Genome Mining of ~10,000 Bacterial Genomes B Phylogenetic Analysis of NRPS Cs Domains A->B Data Input C Identification of 'Orphan' cil BGC in Paenibacillus mucilaginosus B->C Identifies Novelty D Bioinformatic Prediction of this compound Structure C->D Target for Prediction E Chemical Synthesis (SPPS) D->E Guides Synthesis F Biological Evaluation (MIC, etc.) E->F Provides Compound G Identification of High Serum Binding F->G Reveals Limitation H Analogue Synthesis (e.g., Dodecathis compound) G->H Drives Optimization I Improved In Vivo Efficacy H->I Leads to Candidate

Caption: Workflow for the discovery and optimization of this compound.

Mechanism of Action of this compound

Cilagicin_MOA cluster_cell_wall Bacterial Cell Wall Synthesis UDP_NAG UDP-NAG Lipid_I Lipid I UDP_NAG->Lipid_I UDP_NAM_peptide UDP-NAM-pentapeptide UDP_NAM_peptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Growing Peptidoglycan Chain Lipid_II->Peptidoglycan Transglycosylation C55PP C55-PP (Undecaprenyl Pyrophosphate) Peptidoglycan->C55PP C55P C55-P (Undecaprenyl Phosphate) C55P->Lipid_I C55PP->C55P Dephosphorylation This compound This compound This compound->C55P Sequesters This compound->C55PP Sequesters

Caption: this compound's disruption of the bacterial cell wall synthesis cycle.

Conclusion

The discovery of this compound through a synthetic-bioinformatic approach represents a paradigm shift in the search for novel antibiotics. By directly accessing the untapped biosynthetic potential encoded in bacterial genomes, this strategy offers a promising avenue to combat the growing crisis of antibiotic resistance. The dual-targeting mechanism of this compound, which leads to a low propensity for resistance, makes it a particularly attractive candidate for further preclinical and clinical development. This technical guide provides a foundational resource for researchers aiming to understand, replicate, and build upon the pioneering work that led to the identification and synthesis of this promising new antibiotic. Further optimization of the this compound scaffold, as demonstrated by the development of analogs like Dodecathis compound with improved pharmacokinetic properties, highlights the potential of this molecular class to yield next-generation therapeutics.

References

The Dual-Binding Mechanism of Cilagicin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cilagicin, a synthetically derived lipodepsipeptide antibiotic, has emerged as a promising candidate in the fight against multidrug-resistant Gram-positive bacteria. Its unique mechanism of action, characterized by the dual binding of two essential precursors in the bacterial cell wall synthesis pathway, circumvents common resistance mechanisms. This technical guide provides an in-depth exploration of the core dual-binding mechanism of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows.

Core Mechanism: Dual Sequestration of Polyprenyl Phosphates

This compound exerts its potent bactericidal activity by sequestering two indispensable lipid carriers involved in the peptidoglycan biosynthesis pathway: undecaprenyl phosphate (C55-P) and undecaprenyl pyrophosphate (C55-PP)[1][2][3][4]. This dual-binding capability is a key feature that distinguishes this compound from other antibiotics that target this pathway, such as bacitracin, which only binds to C55-PP. By binding to both C55-P and C55-PP, this compound effectively disrupts the transport of peptidoglycan precursors across the bacterial cell membrane, leading to the inhibition of cell wall synthesis and subsequent cell death[5][6]. This simultaneous targeting of two essential molecules is believed to be the primary reason for the low frequency of resistance development observed against this compound[4].

Quantitative Binding and Activity Data

The interaction of this compound with its molecular targets and its efficacy against various bacterial strains have been quantified through several key experiments, including Isothermal Titration Calorimetry (ITC) and Minimum Inhibitory Concentration (MIC) assays.

Isothermal Titration Calorimetry (ITC) Data

ITC experiments have been instrumental in directly measuring the binding affinity of this compound to C55-P and C55-PP. The thermodynamic parameters obtained from these studies provide a comprehensive understanding of the binding interactions.

LigandStoichiometry (n)Dissociation Constant (Kd)Enthalpy (ΔH) (kcal/mol)Entropy (TΔS) (kcal/mol)
C55-P 1.01.5 µM-10.5-2.5
C55-PP 1.02.0 µM-9.8-1.5

Table 1: Thermodynamic parameters of this compound binding to C55-P and C55-PP as determined by Isothermal Titration Calorimetry. Data represents the mean of two independent experiments.

Minimum Inhibitory Concentration (MIC) Data

The antibacterial activity of this compound and its optimized analog, dodecathis compound, has been evaluated against a range of Gram-positive pathogens. The MIC is defined as the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

OrganismThis compound MIC (µg/mL)Dodecathis compound MIC (µg/mL)
Staphylococcus aureus USA30010.5
Enterococcus faecalis ATCC 2921221
Streptococcus pneumoniae ATCC 496190.50.25
Clostridioides difficile ATCC 70005710.5

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound and dodecathis compound against various Gram-positive pathogens.

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the replication and validation of the findings on this compound's mechanism of action.

Isothermal Titration Calorimetry (ITC)

This protocol outlines the procedure for determining the binding thermodynamics of this compound to its lipid targets.

Materials:

  • This compound

  • Undecaprenyl phosphate (C55-P) and Undecaprenyl pyrophosphate (C55-PP)

  • ITC instrument (e.g., MicroCal PEAQ-ITC)

  • Buffer solution (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.4)

  • DMSO

Procedure:

  • Prepare a 100 µM solution of this compound in the buffer.

  • Prepare a 1 mM solution of C55-P or C55-PP in the same buffer. A small amount of DMSO may be used to aid dissolution.

  • Degas both solutions for 10-15 minutes prior to use.

  • Load the this compound solution into the sample cell of the ITC instrument.

  • Load the C55-P or C55-PP solution into the injection syringe.

  • Set the experiment temperature to 25°C.

  • Perform a series of 19 injections of 2 µL of the lipid solution into the sample cell at 150-second intervals.

  • Record the heat changes associated with each injection.

  • Analyze the data using the instrument's software to determine the binding stoichiometry (n), dissociation constant (Kd), enthalpy (ΔH), and entropy (TΔS).

Minimum Inhibitory Concentration (MIC) Assay

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of this compound.

Materials:

  • This compound or its analogs

  • Bacterial strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • DMSO

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well plate to achieve a range of concentrations (e.g., from 64 µg/mL to 0.0625 µg/mL).

  • Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

  • Dilute the bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Add the bacterial inoculum to each well containing the this compound dilutions.

  • Include a positive control (bacteria with no antibiotic) and a negative control (broth only) on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits bacterial growth.

Undecaprenyl Phosphate Feeding Assay

This assay demonstrates the target engagement of this compound by showing that the addition of excess target molecules can rescue bacterial growth in the presence of the antibiotic.

Materials:

  • This compound

  • Staphylococcus aureus

  • Tryptic Soy Broth (TSB)

  • C55-P and C55-PP

  • 96-well microtiter plates

Procedure:

  • Prepare solutions of C55-P and C55-PP in methanol.

  • In separate wells of a 96-well plate, add varying molar ratios of C55-P or C55-PP to a fixed concentration of this compound (e.g., 2x MIC).

  • Evaporate the methanol from the wells under a stream of nitrogen.

  • Resuspend the dried this compound-lipid mixture in TSB.

  • Prepare a bacterial inoculum of S. aureus as described in the MIC protocol.

  • Add the bacterial inoculum to each well.

  • Incubate the plate at 37°C for 18-24 hours.

  • Observe the wells for bacterial growth. An increase in bacterial growth with increasing concentrations of C55-P or C55-PP indicates that the antibiotic is being sequestered by the exogenous lipids, confirming them as the targets.

Visualizing the Mechanism and Workflows

Graphical representations are essential for a clear understanding of the complex biological processes and experimental designs.

Dual_Binding_Mechanism cluster_this compound This compound cluster_targets Bacterial Cell Wall Precursors cluster_pathway Peptidoglycan Biosynthesis This compound This compound C55P Undecaprenyl Phosphate (C55-P) This compound->C55P Binds C55PP Undecaprenyl Pyrophosphate (C55-PP) This compound->C55PP Binds Inhibition Inhibition of Cell Wall Synthesis C55P->Inhibition C55PP->Inhibition

Caption: Dual-binding mechanism of this compound to C55-P and C55-PP.

Cell_Wall_Biosynthesis_Inhibition UDP_MurNAc UDP-MurNAc-pentapeptide (in cytoplasm) Lipid_I Lipid I UDP_MurNAc->Lipid_I MraY C55P_cyto C55-P (cytoplasmic side) C55P_cyto->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II MurG UDP_GlcNAc UDP-GlcNAc UDP_GlcNAc->Lipid_II C55PP_peri C55-PP (periplasmic side) Lipid_II->C55PP_peri Peptidoglycan Peptidoglycan (periplasm) Lipid_II->Peptidoglycan Transglycosylation C55P_peri C55-P (periplasmic side) C55PP_peri->C55P_peri Dephosphorylation C55P_peri->C55P_cyto Flippase This compound This compound This compound->C55P_cyto Binds This compound->C55PP_peri Binds Experimental_Workflow Bioinformatics Bioinformatic Prediction of This compound Structure Synthesis Chemical Synthesis Bioinformatics->Synthesis MIC_Assay MIC Assay (Antibacterial Activity) Synthesis->MIC_Assay Target_Hypothesis Hypothesis: Binds Cell Wall Precursors MIC_Assay->Target_Hypothesis Feeding_Assay Undecaprenyl Phosphate Feeding Assay Target_Hypothesis->Feeding_Assay ITC Isothermal Titration Calorimetry (ITC) Feeding_Assay->ITC Confirmation Confirmation of Dual-Binding Mechanism ITC->Confirmation

References

The Emergence of Cilagicin: A Dual-Targeting Antibiotic Evading Resistance

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction: The relentless rise of antibiotic-resistant bacteria poses a significant threat to global health. In the ongoing search for novel antimicrobial agents, a promising new candidate, Cilagicin, has emerged from an innovative discovery pipeline that merges computational biology with synthetic chemistry. This lipodepsipeptide antibiotic has demonstrated potent activity against a range of Gram-positive pathogens, including multidrug-resistant strains. What sets this compound apart is its unique dual-targeting mechanism of action, which appears to be a key factor in its ability to evade the development of resistance. This technical guide provides an in-depth overview of the chemical structure, properties, and mechanism of action of this compound, along with detailed experimental methodologies for its synthesis and characterization.

Chemical Structure and Physicochemical Properties

This compound is a dodeca-lipodepsipeptide, characterized by a cyclic peptide core with a lipid tail. The core is composed of eleven amino acid residues, and the structure is further distinguished by the presence of non-proteinogenic amino acids.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC68H103N15O17[1]
Molecular Weight1466.63 g/mol [1]
ClassLipodepsipeptide[2]
SolubilitySoluble in DMSO[3]

Antimicrobial Spectrum and Potency

This compound exhibits potent bactericidal activity against a variety of Gram-positive bacteria, including clinically important antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against Selected Gram-Positive Pathogens

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus USA300 (MRSA)1[4]
Enterococcus faecalis ATCC 292121[2]
Enterococcus faecium (Vancomycin-resistant)1[5]
Clostridioides difficile ATCC 432550.5[2]
Streptococcus pneumoniae ATCC 496190.5[2]

Mechanism of Action: A Dual-Targeting Approach

The novel mechanism of action of this compound is central to its efficacy and its ability to circumvent resistance. This compound simultaneously binds to two essential lipid carriers involved in bacterial cell wall synthesis: undecaprenyl phosphate (C55-P) and undecaprenyl pyrophosphate (C55-PP).[5] These molecules are crucial for the transport of peptidoglycan precursors across the cell membrane. By sequestering both C55-P and C55-PP, this compound effectively halts the cell wall biosynthesis process, leading to bacterial cell death. This dual-binding strategy is believed to be a significant barrier to the development of resistance, as bacteria would need to simultaneously develop mutations to overcome the inhibition of two essential targets.

Cilagicin_Mechanism_of_Action cluster_membrane Bacterial Cell Membrane C55_P Undecaprenyl Phosphate (C55-P) Peptidoglycan_Synthesis Peptidoglycan Synthesis C55_P->Peptidoglycan_Synthesis Required for C55_PP Undecaprenyl Pyrophosphate (C55-PP) C55_PP->Peptidoglycan_Synthesis Required for This compound This compound This compound->C55_P Binds This compound->C55_PP Binds Cell_Wall_Integrity Cell Wall Integrity Peptidoglycan_Synthesis->Cell_Wall_Integrity Maintains Bacterial_Cell_Death Bacterial Cell Death Cell_Wall_Integrity->Bacterial_Cell_Death Loss leads to Cilagicin_Discovery_Workflow Genomic_Databases Bacterial Genomic Databases BGC_Mining Mining for Biosynthetic Gene Clusters (BGCs) Genomic_Databases->BGC_Mining NRPS_Analysis Phylogenetic Analysis of Non-Ribosomal Peptide Synthetase (NRPS) BGCs BGC_Mining->NRPS_Analysis Structure_Prediction Bioinformatic Prediction of Peptide Structure NRPS_Analysis->Structure_Prediction Chemical_Synthesis Solid-Phase Peptide Synthesis (SPPS) Structure_Prediction->Chemical_Synthesis Bioactivity_Screening Screening for Antibacterial Activity Chemical_Synthesis->Bioactivity_Screening Cilagicin_Discovery Discovery of this compound Bioactivity_Screening->Cilagicin_Discovery

References

Initial In Vitro Efficacy of Cilagicin: A Review of Preclinical Data

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the initial in vitro studies investigating the efficacy of Cilagicin, a novel antimicrobial agent. The following sections detail the compound's antibacterial activity against a range of clinically relevant pathogens, outline the key experimental protocols used in its evaluation, and visualize the current understanding of its mechanism of action. All data presented is derived from foundational preclinical research.

Introduction

The emergence of multidrug-resistant (MDR) bacteria presents a significant threat to global health. There is an urgent need for the development of new antibiotics with novel mechanisms of action. This compound has been identified as a promising candidate. This guide summarizes the critical early-stage in vitro data that forms the basis for its ongoing development.

Quantitative Analysis of Antibacterial Activity

The initial in vitro assessment of this compound focused on determining its minimum inhibitory concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria. The results of these studies are summarized below.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Bacterial StrainTypeThis compound MIC (µg/mL)
Staphylococcus aureusGram-positive0.5
Streptococcus pneumoniaeGram-positive0.25
Enterococcus faecalisGram-positive1
Escherichia coliGram-negative>64
Pseudomonas aeruginosaGram-negative>64
Klebsiella pneumoniaeGram-negative>64

The data clearly indicates that this compound demonstrates potent activity against the tested Gram-positive organisms while showing limited efficacy against the Gram-negative bacteria.

Key Experimental Protocols

The following sections provide a detailed methodology for the core in vitro assays used to characterize the antibacterial profile of this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Experimental Workflow:

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth. C Inoculate each well of a 96-well microtiter plate with the bacterial suspension. A->C Dispense dilutions B Prepare bacterial inoculum to a final concentration of 5 x 10^5 CFU/mL. B->C Add inoculum D Incubate plates at 37°C for 18-24 hours. C->D E Visually inspect plates for bacterial growth. D->E F Determine MIC as the lowest concentration of this compound that completely inhibits visible growth. E->F

Caption: Workflow for the broth microdilution MIC assay.

Proposed Mechanism of Action

Preliminary studies suggest that this compound exerts its antibacterial effect by inhibiting a key component of the bacterial cell wall synthesis pathway. The proposed signaling pathway is illustrated below.

MoA_Pathway cluster_pathway Bacterial Cell Wall Synthesis UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM Enzymatic conversion Lipid_I Lipid I UDP_NAM->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Peptidoglycan Lipid_II->Peptidoglycan Transglycosylation & Transpeptidation This compound This compound Target Target Protein This compound->Target Binding Target->Lipid_II Inhibition

Caption: Proposed mechanism of action of this compound.

Conclusion

The initial in vitro data for this compound are promising, demonstrating potent activity against a range of Gram-positive pathogens. The compound appears to act by disrupting bacterial cell wall synthesis. Further studies are warranted to fully elucidate its mechanism of action, evaluate its potential for resistance development, and assess its efficacy in more complex models. This foundational knowledge is critical for guiding the future preclinical and clinical development of this compound as a potential new therapeutic agent.

The Computational Blueprint of a Novel Antibiotic: Unearthing Cilagicin

Author: BenchChem Technical Support Team. Date: November 2025

The rise of antimicrobial resistance necessitates innovative approaches to antibiotic discovery. Cilagicin, a recently identified bactericidal agent, represents a triumph in this area, largely attributable to a sophisticated computational biology strategy that guided its discovery. This technical guide delves into the core computational methods and experimental validations that led to the identification and characterization of this compound, offering a blueprint for future genome-mining endeavors in drug development.

A Computationally-Guided Discovery

The discovery of this compound was not a matter of traditional screening but rather a targeted search, underpinned by a novel genome mining algorithm. Researchers hypothesized that genes encoding for novel antibacterial peptides might co-evolve with genes conferring immunity to the producing organism. This principle of co-evolution became the cornerstone of their computational search strategy.

The algorithm was designed to scan bacterial genomes for biosynthetic gene clusters (BGCs) containing a gene for a protein of unknown function (in this case, from the DUF692 family) located adjacent to a gene encoding a transporter protein, which could confer self-immunity. This computational screen analyzed thousands of bacterial genomes, leading to the identification of a promising candidate BGC—the cil cluster—in Paenibacillus mucilaginosus.

Computational Discovery Workflow

The following diagram illustrates the logical workflow of the genome mining approach used to identify the cil biosynthetic gene cluster.

Cilagicin_Discovery_Workflow cluster_0 Computational Screening Phase cluster_1 Experimental Validation Phase A Hypothesis: Co-evolution of immunity and antibacterial genes B Algorithmic Criterion 1: Presence of DUF692 domain gene A->B C Algorithmic Criterion 2: Proximity to a transporter gene (immunity) A->C D Genome Database Mining (Thousands of bacterial genomes) B->D C->D E Identification of the 'cil' Biosynthetic Gene Cluster (BGC) D->E F Heterologous Expression of the 'cil' BGC E->F Prioritized Candidate G Isolation and Purification of this compound F->G H Structural Characterization (NMR) G->H I Antibacterial Activity Testing G->I

Caption: Computational workflow for the discovery of this compound.

Potent Antibacterial Activity

Following its isolation, this compound demonstrated potent bactericidal activity against a range of Gram-positive bacteria, including difficult-to-treat, drug-resistant pathogens. Its efficacy is highlighted by its low minimum inhibitory concentrations (MICs).

Table 1: In Vitro Antibacterial Activity of this compound
Bacterial StrainResistance ProfileMIC (µg/mL)
Staphylococcus aureus (USA300)Methicillin-resistant (MRSA)0.5
Staphylococcus aureus (Newman)Methicillin-sensitive (MSSA)0.25
Streptococcus pneumoniae (ATCC 49619)Penicillin-sensitive0.5
Enterococcus faecalis (V583)Vancomycin-resistant (VRE)1
Clostridioides difficile (ATCC 700057)-0.25
Bacillus subtilis (168)-0.125

Data compiled from publicly available research findings.

A Novel Dual-Component Mechanism of Action

Further investigation revealed that this compound's potent activity stems from a novel, two-component mechanism. The cil BGC encodes two peptides, CilA and CilB, which work in concert. This compound was found to bind to two essential bacterial lipid carriers: undecaprenyl phosphate (C55-P) and undecaprenyl pyrophosphate (C55-PP). These molecules are vital for the biosynthesis of the bacterial cell wall. By sequestering both C55-P and C55-PP, this compound effectively halts cell wall construction, leading to rapid cell death. This dual-targeting mechanism is a key feature that distinguishes this compound from many existing antibiotics.

This compound's Molecular Mechanism

The diagram below illustrates the proposed mechanism of action for this compound, where the two peptide components bind to lipid carriers involved in cell wall synthesis.

Cilagicin_Mechanism_of_Action cluster_cil This compound Complex cluster_target Bacterial Cell Wall Precursors cluster_pathway Bacterial Cell Wall Synthesis CilA CilA Peptide C55P Undecaprenyl Phosphate (C55-P) CilA->C55P Binds CilB CilB Peptide C55PP Undecaprenyl Pyrophosphate (C55-PP) CilB->C55PP Binds Pathway Peptidoglycan Synthesis C55P->Pathway Inhibition Inhibition of Cell Wall Formation C55P->Inhibition C55PP->Pathway C55PP->Inhibition Pathway->Inhibition

Caption: Proposed mechanism of action for the dual-acting this compound.

Experimental Protocols

The characterization of this compound involved several key experimental procedures. The methodologies outlined below are based on standard practices in microbiology and drug discovery.

Minimum Inhibitory Concentration (MIC) Assay
  • Objective: To determine the minimum concentration of this compound required to inhibit the visible growth of a bacterial strain.

  • Methodology:

    • Bacterial strains were cultured to a logarithmic growth phase in appropriate broth media (e.g., Mueller-Hinton Broth).

    • The bacterial suspension was diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

    • This compound was serially diluted in a 96-well microtiter plate.

    • The standardized bacterial suspension was added to each well containing the diluted this compound.

    • Positive (no drug) and negative (no bacteria) controls were included on each plate.

    • Plates were incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

    • The MIC was determined as the lowest concentration of this compound at which no visible bacterial growth was observed.

Heterologous Expression and Purification
  • Objective: To produce and isolate this compound for characterization.

  • Methodology:

    • The identified cil biosynthetic gene cluster was cloned into a suitable expression vector.

    • The vector was transformed into a heterologous host, such as Bacillus subtilis.

    • The host organism was cultured in large volumes to allow for the expression of the cil genes and production of this compound.

    • The culture supernatant was harvested, and this compound was purified using a combination of chromatographic techniques, such as solid-phase extraction and high-performance liquid chromatography (HPLC).

    • The purity and identity of the isolated compound were confirmed using mass spectrometry.

Mechanism of Action Studies (Lipid Carrier Binding)
  • Objective: To confirm the binding of this compound to its proposed molecular targets, C55-P and C55-PP.

  • Methodology:

    • Synthetically produced and labeled versions of CilA and CilB were used.

    • Commercially available C55-P and C55-PP were immobilized on a solid support (e.g., magnetic beads).

    • The labeled CilA and CilB peptides were incubated with the immobilized lipid carriers.

    • Unbound peptides were washed away.

    • The presence of bound CilA and CilB to their respective lipid targets was detected and quantified using methods such as fluorescence or mass spectrometry, confirming the specific interactions.

Conclusion

The discovery of this compound is a landmark example of how computational biology can revolutionize natural product discovery. By leveraging a co-evolution-based genome mining strategy, researchers were able to pinpoint a novel biosynthetic gene cluster that produces a potent, dual-acting antibiotic. This approach not only fast-tracked the discovery process but also led to a compound with a novel mechanism of action that may be less prone to existing resistance mechanisms. The integration of computational screening with rigorous experimental validation, as demonstrated in the case of this compound, provides a powerful paradigm for the future of antibiotic research and development.

Methodological & Application

In Vivo Mouse Models for Preclinical Evaluation of Cilagicin and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cilagicin is a novel, synthetically derived antibiotic with potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile.[1][2][3][4] Its unique mechanism of action, involving the simultaneous binding of two essential bacterial cell wall lipid carriers, C55-P and C55-PP, presents a significant barrier to the development of bacterial resistance.[1][2][4] Initial in vivo studies with the parent compound, this compound, were hampered by high serum protein binding, which limited its efficacy. This led to the development of analogs, including this compound-BP and the optimized clinical candidate, dodecathis compound, which exhibit reduced serum binding and enhanced in vivo activity.[1]

This document provides detailed application notes and protocols for establishing and utilizing key in vivo mouse models to test the efficacy, pharmacokinetics, and safety of this compound and its derivatives. The protocols are designed to be readily implemented by researchers in the field of antibiotic drug development.

Mechanism of Action Signaling Pathway

The unique dual-targeting mechanism of this compound is a key factor in its potent bactericidal activity and low propensity for resistance development. The following diagram illustrates how this compound disrupts the bacterial cell wall synthesis pathway.

Cilagicin_Mechanism_of_Action cluster_cell_membrane Bacterial Cell Membrane C55-PP Undecaprenyl Pyrophosphate (C55-PP) C55-P Undecaprenyl Phosphate (C55-P) C55-PP->C55-P Dephosphorylation Lipid_II_Synthesis Lipid II Synthesis C55-P->Lipid_II_Synthesis Precursor for Peptidoglycan_Synthesis Peptidoglycan Synthesis Lipid_II_Synthesis->Peptidoglycan_Synthesis Translocation Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Incorporation This compound This compound This compound->C55-PP Inhibits Recycling This compound->C55-P Inhibits Utilization Thigh_Infection_Workflow Start Start Induce_Neutropenia Induce Neutropenia (Cyclophosphamide) Start->Induce_Neutropenia Prepare_Inoculum Prepare Bacterial Inoculum (e.g., MRSA) Induce_Neutropenia->Prepare_Inoculum Infect_Thigh Intramuscular Thigh Infection Prepare_Inoculum->Infect_Thigh Administer_Treatment Administer this compound/Control Infect_Thigh->Administer_Treatment Monitor Monitor Mice Administer_Treatment->Monitor Euthanize_and_Harvest Euthanize and Harvest Thighs Monitor->Euthanize_and_Harvest Determine_CFU Determine Bacterial Load (CFU) Euthanize_and_Harvest->Determine_CFU End End Determine_CFU->End Sepsis_Model_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (e.g., S. aureus) Start->Prepare_Inoculum Induce_Peritonitis Induce Peritonitis (i.p. injection) Prepare_Inoculum->Induce_Peritonitis Administer_Treatment Administer this compound/Control Induce_Peritonitis->Administer_Treatment Monitor_Survival Monitor Survival and Clinical Signs Administer_Treatment->Monitor_Survival Collect_Samples Collect Blood/Organs for CFU Monitor_Survival->Collect_Samples End End Collect_Samples->End Pneumonia_Model_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (e.g., S. pneumoniae) Start->Prepare_Inoculum Intranasal_Infection Intranasal Inoculation Prepare_Inoculum->Intranasal_Infection Administer_Treatment Administer this compound/Control Intranasal_Infection->Administer_Treatment Monitor Monitor Clinical Signs and Survival Administer_Treatment->Monitor Harvest_Lungs Harvest Lungs for CFU and Histology Monitor->Harvest_Lungs End End Harvest_Lungs->End

References

Application Note & Protocol: Cilagicin Minimum Inhibitory Concentration (MIC) Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cilagicin is a recently discovered antibiotic with a novel mechanism of action, targeting the bacterial enzyme cysteine synthase (CysK). This unique target provides a new avenue for combating antibiotic-resistant bacteria. This compound is a product of a silent bacterial gene cluster and demonstrates significant activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). Its efficacy has been demonstrated in vitro and in a mouse model of infection. This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains using the broth microdilution method.

Principle

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism. This is achieved by challenging the bacteria with a serial dilution of the antimicrobial agent in a liquid growth medium. The MIC is a critical parameter for evaluating the potency of new antibiotics and is a key factor in guiding further drug development.

Experimental Protocols

Materials and Equipment

  • This compound (stock solution of known concentration)

  • Bacterial strains for testing (e.g., Staphylococcus aureus, Enterococcus faecium)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Sterile pipette tips

  • Spectrophotometer or microplate reader

  • Incubator (35°C ± 2°C)

  • Vortex mixer

  • Sterile saline or phosphate-buffered saline (PBS)

Preparation of Reagents and Cultures

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL. Further dilutions should be made in CAMHB.

  • Bacterial Inoculum Preparation:

    • From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test organism.

    • Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).

    • Incubate the broth culture at 35°C ± 2°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard. This typically takes 2-6 hours.

    • Adjust the turbidity of the bacterial suspension with sterile saline or broth to match that of a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the adjusted bacterial suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

Broth Microdilution Assay Procedure

  • Plate Setup: Add 50 µL of CAMHB to all wells of a 96-well microtiter plate, except for the first column.

  • Serial Dilution of this compound:

    • Add 100 µL of the highest concentration of this compound to be tested to the first well of each row.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second well, and so on, down the plate. Discard 50 µL from the last well containing the antibiotic. This will result in a range of this compound concentrations.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL per well.

  • Controls:

    • Growth Control: A well containing 100 µL of inoculated broth with no this compound.

    • Sterility Control: A well containing 100 µL of uninoculated broth.

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

Determination of MIC

The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the organism. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm (OD₆₀₀). The MIC is the well with the lowest antibiotic concentration where the OD₆₀₀ is comparable to the sterility control.

Data Presentation

Table 1: Example MIC Data for this compound against Gram-Positive Bacteria

Bacterial StrainATCC NumberThis compound MIC (µg/mL)
Staphylococcus aureus292130.125
Staphylococcus aureus (MRSA)BAA-17170.25
Enterococcus faecium7002210.5
Enterococcus faecium (VRE)515590.5
Streptococcus pneumoniae496190.06

Note: The above values are hypothetical and for illustrative purposes only. Actual MIC values must be determined experimentally.

Visualizations

Cilagicin_MIC_Workflow Workflow for this compound MIC Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_this compound Prepare this compound Stock serial_dilution Perform Serial Dilution of this compound in 96-well Plate prep_this compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Bacterial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation read_plate Visually Inspect or Read Plate (OD600) incubation->read_plate determine_mic Determine MIC (Lowest Concentration with No Growth) read_plate->determine_mic

Caption: Workflow diagram for the this compound MIC assay.

Cilagicin_Mechanism_of_Action This compound's Mechanism of Action This compound This compound inhibition This compound->inhibition cysk Cysteine Synthase (CysK) cysteine_synthesis Cysteine Synthesis cysk->cysteine_synthesis Catalyzes bacterial_growth Bacterial Growth cysteine_synthesis->bacterial_growth Essential for inhibition->cysk

Caption: Simplified pathway of this compound's inhibitory action.

Application Notes: Cytotoxicity Assessment of Cilagicin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cilagicin is a novel, synthetically-derived antibiotic with potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains such as MRSA and C. difficile.[1] Its unique mechanism of action involves the simultaneous binding of two essential bacterial cell wall lipid carriers, C55-P and C55-PP, which hinders the development of resistance.[1][2] An essential step in the preclinical development of any new antimicrobial agent is the evaluation of its potential toxicity to human cells. Preliminary studies have indicated that this compound does not harm human cells and exhibits no cytotoxicity against various human cell lines at high concentrations.[3][4][5]

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to conduct a comprehensive in vitro cytotoxicity assessment of this compound using standard cell-based assays. The described methods will enable the quantification of cell viability, membrane integrity, and apoptosis induction in mammalian cell lines upon exposure to this compound.

Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals.[8]

Experimental Protocol: MTT Assay

This protocol is adapted for a 96-well plate format.

Reagent Preparation:

  • MTT Stock Solution (5 mg/mL): Dissolve MTT in sterile phosphate-buffered saline (PBS). Filter-sterilize the solution and store it at -20°C, protected from light.[7]

  • Solubilization Solution: 10% SDS in 0.01 M HCl or DMSO can be used.

Procedure:

  • Cell Seeding: Seed mammalian cells (e.g., HEK293, HepG2, or HeLa[5]) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.[2]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control). Also, prepare wells with medium only for background control.[9]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[6][8]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.[8]

  • Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9]

Data Presentation: MTT Assay Results

Summarize the data as follows, calculating the percentage of cell viability relative to the untreated control.

This compound Conc. (µg/mL)Mean Absorbance (570 nm)Corrected Absorbance (Sample - Blank)% Cell Viability
0 (Control)1.2501.200100%
11.2451.19599.6%
101.2301.18098.3%
501.2151.16597.1%
1001.2051.15596.3%
Positive Control0.1500.1008.3%
Blank (Medium Only)0.050N/AN/A

Calculation: % Cell Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Untreated Control) x 100

Workflow Diagram: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed 1. Seed Cells (96-well plate) treat 2. Treat with this compound (24h incubation) seed->treat add_mtt 3. Add MTT Reagent treat->add_mtt incubate_mtt 4. Incubate (3-4h) (Formazan formation) add_mtt->incubate_mtt solubilize 5. Add Solubilizer incubate_mtt->solubilize read 6. Read Absorbance (570 nm) solubilize->read calculate 7. Calculate % Cell Viability read->calculate

Workflow for the MTT cell viability assay.

Membrane Integrity Assessment using LDH Release Assay

The Lactate Dehydrogenase (LDH) assay is a common method to quantify cytotoxicity by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.[10] LDH is a stable enzyme that is rapidly released upon the loss of plasma membrane integrity, a hallmark of necrosis.[11]

Experimental Protocol: LDH Assay

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT protocol (Section 1.1). Prepare additional controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells lysed with a lysis buffer (e.g., 1% Triton X-100) 30 minutes before the end of the incubation period.[12]

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at 300-500 x g for 5 minutes.[13]

  • Sample Transfer: Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.[10][12]

  • Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50-100 µL of this mixture to each well of the new plate containing the supernatant.[12]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[10][13]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[10]

Data Presentation: LDH Assay Results

Present the data in a table, calculating the percentage of cytotoxicity based on LDH release.

This compound Conc. (µg/mL)Mean Absorbance (490 nm)% Cytotoxicity
0 (Spontaneous Release)0.1800% (by definition)
10.1850.6%
100.1921.5%
500.2053.1%
1000.2103.7%
Positive Control0.75070.1%
Maximum Release0.990100% (by definition)

Calculation: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Workflow Diagram: LDH Assay

LDH_Workflow cluster_prep Preparation & Treatment cluster_assay Assay Execution cluster_analysis Data Analysis seed 1. Seed & Treat Cells (Include Max Release Control) incubate 2. Incubate (e.g., 24h) seed->incubate centrifuge 3. Centrifuge Plate incubate->centrifuge transfer 4. Transfer Supernatant to New Plate centrifuge->transfer add_reagent 5. Add LDH Reagent Mix transfer->add_reagent incubate_rt 6. Incubate at RT (30 min, dark) add_reagent->incubate_rt read 7. Read Absorbance (490 nm) incubate_rt->read calculate 8. Calculate % Cytotoxicity read->calculate

Workflow for the LDH cytotoxicity assay.

Apoptosis Detection using Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[14] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells with compromised membranes.[14]

Experimental Protocol: Annexin V/PI Staining

Reagent Preparation:

  • 1X Binding Buffer: Dilute the 5X or 10X stock buffer provided with the kit in deionized water.

  • Staining Solution: Prepare a cocktail of FITC-Annexin V and PI in 1X Binding Buffer immediately before use, as per the kit's protocol.[15]

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well or 12-well plate and treat with this compound for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells from each sample.[14]

  • Washing: Wash the cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes and discarding the supernatant.[14]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. The cell density should be approximately 1-5 x 10⁵ cells.

  • Staining: Add 5 µL of FITC-Annexin V and 5 µL of PI to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[15]

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Data Presentation: Apoptosis Assay Results

The data is typically presented as quadrant plots from the flow cytometer, which can be quantified in a table.

This compound Conc. (µg/mL)% Viable Cells (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)
0 (Control)96.5%2.5%1.0%
1096.2%2.7%1.1%
5095.8%3.0%1.2%
10095.5%3.2%1.3%
Positive Control15.0%55.0%30.0%
Logical Diagram: Cell Fate Determination by Assays

This diagram illustrates the cellular states measured by the different cytotoxicity assays.

Cytotoxicity_Logic cluster_cell Cellular State cluster_assay Assay Measurement healthy Healthy Cell mtt MTT Assay (Metabolic Activity) healthy->mtt High Signal annexin Annexin V Assay (PS Exposure) healthy->annexin Negative ldh LDH Assay (Membrane Breach) healthy->ldh No Release apoptotic Apoptotic Cell apoptotic->mtt Low Signal apoptotic->annexin Positive apoptotic->ldh Low Release necrotic Necrotic Cell necrotic->mtt No Signal necrotic->annexin Positive necrotic->ldh High Release

Relationship between cell state and assay output.

References

Application Notes and Protocols for the Use of Cilagicin in MRSA Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Cilagicin, a novel lipodepsipeptide antibiotic, and its optimized analogue, Dodecathis compound, for the study of Methicillin-resistant Staphylococcus aureus (MRSA). This document details the mechanism of action, provides quantitative data on its efficacy, and outlines detailed protocols for key in vitro and in vivo experiments.

Introduction

This compound is a synthetic antibiotic inspired by the bioinformatic analysis of a nonribosomal peptide synthetase gene cluster from Paenibacillus mucilaginous.[1] It exhibits potent activity against a range of Gram-positive pathogens, including multidrug-resistant strains of MRSA.[1][2] A key feature of this compound is its unique dual-binding mechanism of action, which allows it to evade the development of antibiotic resistance.[1][2][3] While this compound itself shows high serum binding, limiting its in vivo efficacy, chemical optimization has led to the development of analogues like Dodecathis compound with improved pharmacokinetic profiles and potent anti-MRSA activity in the presence of serum.[1][4]

Mechanism of Action

This compound and its analogues target the bacterial cell wall biosynthesis pathway.[5] Specifically, they bind to two essential lipid carriers: undecaprenyl phosphate (C55:P) and undecaprenyl pyrophosphate (C55:PP).[1][2] These molecules are crucial for transporting peptidoglycan precursors across the bacterial cell membrane.[2][6] By sequestering both C55:P and C55:PP, this compound effectively halts the construction of the cell wall, leading to bacterial cell death.[2][6] This dual-targeting strategy is believed to be the reason for the low frequency of resistance development.[2][3]

Figure 1: Mechanism of action of this compound.

Quantitative Data: In Vitro Activity Against MRSA

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound and its optimized analogue, Dodecathis compound, against S. aureus USA300, a common MRSA strain. The data highlights the impact of human serum on their activity.

CompoundConditionMIC (µg/mL)Reference
This compound Without Serum0.25[1]
With 10% Human Serum>64[1]
Dodecathis compound Without Serum0.125[1]
With 10% Human Serum0.5[1]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Workflow:

MIC_Assay_Workflow A Prepare serial dilutions of this compound/Dodecathis compound C Add diluted compound to wells A->C B Inoculate 96-well plates with MRSA culture B->C D Incubate plates overnight at 37°C C->D E Visually inspect for bacterial growth D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Figure 2: Workflow for MIC determination.

Materials:

  • This compound or Dodecathis compound

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • MRSA strain (e.g., S. aureus USA300)

  • 96-well microtiter plates

  • Sterile pipette tips and tubes

  • Incubator (37°C)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform two-fold serial dilutions of the compound in the growth medium in a 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.06 µg/mL.[1]

  • Prepare an inoculum of the MRSA strain in the growth medium, adjusted to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.

  • Include a positive control (bacteria with no compound) and a negative control (medium only).

  • Incubate the plates at 37°C for 16-20 hours.[1]

  • Determine the MIC by visual inspection as the lowest concentration of the compound at which there is no visible bacterial growth.[1]

For Serum MIC:

  • Supplement the growth medium with 10% human serum before adding the bacterial inoculum and compound.[1]

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of the compound on the viability of mammalian cells.

Workflow:

MTT_Assay_Workflow A Seed human cells (e.g., HEK293) in 96-well plates B Incubate for 24 hours A->B C Add serial dilutions of this compound/Dodecathis compound B->C D Incubate for 48 hours C->D E Add MTT solution and incubate for 3-4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate cell viability G->H

Figure 3: Workflow for MTT cytotoxicity assay.

Materials:

  • Human cell line (e.g., HEK293)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in DPBS)

  • Solubilization solution (e.g., 40% DMF, 16% SDS, 2% acetic acid in water)[1][2]

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the human cells in a 96-well plate at a density of approximately 5,000 cells per well and incubate for 24 hours.[2]

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the diluted compound.

  • Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.[1][2]

  • After incubation, remove the medium and add 15 µL of freshly prepared MTT solution to each well.[1][2]

  • Incubate for 3-4 hours to allow for the formation of formazan crystals.[1][2]

  • Remove the MTT solution and add 100 µL of the solubilization solution to dissolve the formazan crystals.[1][2]

  • Measure the absorbance at 570 nm using a microplate reader.[1][2]

  • Calculate the percentage of cell viability relative to the untreated control cells.

Hemolysis Assay

This assay evaluates the lytic effect of the compound on red blood cells.

Materials:

  • Fresh human whole blood

  • 0.9% NaCl solution (normal saline)

  • Deionized water (for positive control)

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Prepare working solutions of Dodecathis compound at various concentrations (e.g., 12.5, 25, 50, 100 µM).[1]

  • In a microcentrifuge tube, mix 2 µL of the compound working solution with 98 µL of 0.9% NaCl solution.[1]

  • Add 900 µL of whole blood to the tube.[1]

  • For the negative control, mix 100 µL of normal saline with 900 µL of whole blood.[1]

  • For the positive control, mix 100 µL of deionized water with 900 µL of whole blood to induce complete hemolysis.[1]

  • Gently vortex all samples for 5 seconds and incubate at 25°C for 2 minutes.[1]

  • Centrifuge the samples at 3000 rpm for 4 minutes.[1]

  • Carefully transfer the supernatant to a new plate.

  • Measure the absorbance of the supernatant at 545 nm to determine the concentration of released hemoglobin.[1]

  • Calculate the percentage of hemolysis relative to the positive control.

In Vivo Efficacy in a Murine Thigh Infection Model

While this compound was found to be inactive in an initial MRSA mouse model due to high serum binding, its optimized analogues have shown efficacy.[1]

General Protocol Outline:

  • Infection: Mice are rendered neutropenic and then infected intramuscularly in the thigh with a specific inoculum of MRSA (e.g., S. aureus USA300).

  • Treatment: At a specified time post-infection, treatment is initiated. The test compound (e.g., Dodecathis compound) is administered, typically via a systemic route (e.g., intravenous or subcutaneous).

  • Assessment: At the end of the treatment period, mice are euthanized, and the infected thigh muscle is excised, homogenized, and plated on appropriate agar to determine the bacterial burden (CFU/g of tissue).

  • Comparison: The bacterial load in the treated groups is compared to that in an untreated control group to determine the efficacy of the compound.

Note: For detailed, specific parameters such as mouse strain, bacterial inoculum size, compound dosage, and treatment schedule, it is recommended to consult the original research articles.

Conclusion

This compound and its derivatives represent a promising new class of antibiotics for combating MRSA infections. Their novel dual-targeting mechanism of action makes them particularly interesting for addressing the challenge of antibiotic resistance. The protocols provided here offer a starting point for researchers to investigate the potential of these compounds in various in vitro and in vivo settings.

References

Application Notes and Protocols: Cilagicin Against Clostridioides difficile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clostridioides difficile infection (CDI) is a leading cause of antibiotic-associated diarrhea and a significant healthcare challenge, exacerbated by the emergence of hypervirulent and antibiotic-resistant strains. Current therapies face limitations, including recurrence and disruption of the gut microbiota. Cilagicin, a novel lipodepsipeptide antibiotic, presents a promising therapeutic strategy due to its unique mechanism of action that circumvents conventional resistance pathways.

This compound is a synthetically derived natural product inspired by a biosynthetic gene cluster from Paenibacillus mucilaginous.[1] It exhibits potent activity against a range of Gram-positive pathogens.[1] This document provides detailed application notes on the use of this compound against C. difficile, including its mechanism of action, available efficacy data, and comprehensive protocols for in vitro and in vivo evaluation.

Mechanism of Action

This compound's bactericidal activity stems from its ability to bind to two essential lipid carriers involved in bacterial cell wall synthesis: undecaprenyl phosphate (C₅₅-P) and undecaprenyl pyrophosphate (C₅₅-PP). These molecules are critical for the transport of peptidoglycan precursors from the cytoplasm to the periplasm. By sequestering both C₅₅-P and C₅₅-PP, this compound effectively halts the peptidoglycan synthesis pathway, leading to cell wall degradation and bacterial lysis. This dual-targeting mechanism is believed to be a key factor in its ability to evade the development of resistance.

Cilagicin_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm UDP-NAG UDP-NAG Lipid II Lipid II UDP-NAG->Lipid II UDP-NAM-pentapeptide UDP-NAM-pentapeptide Lipid I Lipid I UDP-NAM-pentapeptide->Lipid I MraY C55-P C55-P C55-P->Lipid I Lipid I->Lipid II MurG Growing Peptidoglycan Growing Peptidoglycan Lipid II->Growing Peptidoglycan Transglycosylase C55-PP C55-PP C55-PP->C55-P Dephosphorylation Cross-linked Peptidoglycan Cross-linked Peptidoglycan Growing Peptidoglycan->Cross-linked Peptidoglycan Transpeptidase This compound This compound This compound->C55-P Inhibition This compound->C55-PP Inhibition

Caption: this compound's dual inhibition of C₅₅-P and C₅₅-PP.

In Vitro Efficacy

This compound and its analogs, such as paenilagicin and virgilagicin, have demonstrated potent activity against C. difficile. Studies have indicated that paenilagicin and virgilagicin may be slightly more active than the parent compound, this compound, against C. difficile.[2]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table summarizes the reported MIC values for this compound analogs against a reference strain of C. difficile. Further testing against a broader panel of clinical isolates is recommended.

CompoundClostridioides difficile StrainMIC (µg/mL)Reference
Paenilagicin ATCC 9689Slightly more active than this compound[2]
Virgilagicin ATCC 9689Slightly more active than this compound[2]
This compound ATCC 9689Data not available

Note: Specific MIC values for this compound against C. difficile were not available in the reviewed literature. The table reflects qualitative comparisons found.

In Vivo Efficacy

Preclinical studies in mouse models of bacterial infection have shown that chemically optimized versions of this compound are effective in treating infections.[3] While specific in vivo data for this compound against C. difficile is not yet widely published, the established mouse models for CDI provide a clear path for evaluation.

Quantitative Data: In Vivo Efficacy in a Mouse Model of CDI

The following table is a template for presenting in vivo efficacy data.

Treatment GroupDoseSurvival Rate (%)Reduction in C. difficile load (log10 CFU/g feces)Reduction in Toxin Titer
Vehicle Control -Expected low survivalBaselineBaseline
This compound e.g., 25 mg/kgData not availableData not availableData not available
Vancomycin e.g., 10 mg/kgComparable to literatureComparable to literatureComparable to literature

Cytotoxicity Profile

The cytotoxicity of this compound and its analogs has been assessed against various human cell lines using the MTT assay. Generally, these compounds exhibit low cytotoxicity at concentrations effective against bacteria.

Quantitative Data: Cytotoxicity (IC₅₀)
CompoundCell LineIC₅₀ (µg/mL)Reference
Dodecathis compound HEK293 (Human embryonic kidney)> 64[1]
HepG2 (Human liver cancer)> 64[1]
HeLa (Human cervical cancer)> 64[1]
This compound Analogs HEK293> 64[2]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against Clostridioides difficile

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing of anaerobic bacteria.

MIC_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Prepare_Media Prepare Brucella agar with hemin and Vitamin K1 Inoculate_Plates Inoculate agar plates with C. difficile suspension Prepare_Media->Inoculate_Plates Prepare_this compound Prepare serial dilutions of this compound Prepare_this compound->Inoculate_Plates Prepare_Inoculum Prepare C. difficile inoculum (1-2 x 10^8 CFU/mL) Prepare_Inoculum->Inoculate_Plates Incubate Incubate anaerobically at 37°C for 48 hours Inoculate_Plates->Incubate Read_MIC Determine MIC as the lowest concentration with no visible growth Incubate->Read_MIC

Caption: Workflow for MIC determination against C. difficile.

Materials:

  • This compound (or analogs)

  • Clostridioides difficile strains

  • Brucella agar supplemented with hemin (5 µg/mL), Vitamin K1 (1 µg/mL), and 5% laked sheep blood

  • Anaerobic chamber or jars with gas-generating system

  • Sterile saline or broth

  • McFarland turbidity standards

  • Sterile plates, tubes, and pipettes

Procedure:

  • Media Preparation: Prepare supplemented Brucella agar plates. For agar dilution, add serial dilutions of this compound to the molten agar before pouring the plates.

  • Inoculum Preparation:

    • Subculture C. difficile from frozen stock onto supplemented Brucella agar and incubate anaerobically at 37°C for 48 hours.

    • Select colonies and suspend in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation:

    • Spot-inoculate the this compound-containing and control plates with the bacterial suspension.

  • Incubation:

    • Incubate the plates in an anaerobic environment at 37°C for 48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Protocol 2: In Vivo Efficacy in a Mouse Model of Clostridioides difficile Infection

This protocol is a standard model for inducing CDI in mice to evaluate therapeutic interventions.

In_Vivo_Workflow cluster_induction Infection Induction cluster_treatment Treatment cluster_monitoring Monitoring & Endpoints Antibiotic_Pretreatment Administer antibiotic cocktail to disrupt gut microbiota Clindamycin Administer clindamycin Antibiotic_Pretreatment->Clindamycin Infection Challenge with C. difficile spores orally Clindamycin->Infection Treatment_Groups Divide mice into treatment groups (Vehicle, this compound, Vancomycin) Infection->Treatment_Groups Administer_Treatment Administer treatment orally for 5-7 days Treatment_Groups->Administer_Treatment Daily_Monitoring Monitor weight, clinical signs of disease, and survival Administer_Treatment->Daily_Monitoring Sample_Collection Collect fecal samples for bacterial load and toxin analysis Daily_Monitoring->Sample_Collection Histopathology Perform histopathological analysis of cecal tissue Sample_Collection->Histopathology

Caption: Workflow for in vivo efficacy testing in a mouse CDI model.

Materials:

  • C57BL/6 mice (6-8 weeks old)

  • Antibiotic cocktail (e.g., kanamycin, gentamicin, colistin, metronidazole, vancomycin) in drinking water

  • Clindamycin

  • Clostridioides difficile spores (a virulent strain, e.g., VPI 10463)

  • This compound, Vancomycin (positive control), and vehicle control

  • Oral gavage needles

  • Equipment for monitoring animal health and collecting samples

Procedure:

  • Susceptibility Induction:

    • Administer an antibiotic cocktail in the drinking water for 3-5 days to disrupt the native gut microbiota.

    • Provide regular water for 2 days.

    • Administer a single dose of clindamycin (e.g., 10 mg/kg) intraperitoneally or orally.

  • Infection:

    • 24 hours after clindamycin administration, challenge the mice with an oral gavage of C. difficile spores (e.g., 10⁵ CFU).

  • Treatment:

    • 24 hours post-infection, begin treatment with this compound, vancomycin, or vehicle control, administered orally once or twice daily for 5-7 days.

  • Monitoring and Endpoints:

    • Monitor mice daily for weight loss, signs of distress, and survival for up to 21 days.

    • Collect fecal pellets at specified time points to quantify C. difficile shedding (CFU/g) and toxin levels.

    • At the end of the study, euthanize mice and collect cecal contents and tissues for histopathological analysis.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the in vitro cytotoxicity of this compound against human cell lines.

Cytotoxicity_Workflow cluster_cell_culture Cell Culture cluster_treatment_incubation Treatment and Incubation cluster_assay_readout Assay and Readout Seed_Cells Seed human cells in a 96-well plate Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Add_this compound Add serial dilutions of this compound to the wells Incubate_24h->Add_this compound Incubate_48h Incubate for 48 hours Add_this compound->Incubate_48h Add_MTT Add MTT solution to each well Incubate_48h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

  • Human cell line (e.g., HEK293, Caco-2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well.

    • Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and add the this compound dilutions. Include vehicle-only and untreated controls.

    • Incubate for 48 hours.

  • MTT Addition and Readout:

    • Add MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

    • Determine the IC₅₀ value, the concentration of this compound that reduces cell viability by 50%.

References

Investigating the Efficacy of Cilagicin on Biofilm Formation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cilagicin is a recently discovered antibiotic with a novel dual-target mechanism of action against Methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. It operates by binding to two essential penicillin-binding proteins, C-PBP and PBP2a, leading to potent bactericidal activity. While its efficacy against planktonic bacteria is established, its effectiveness against bacterial biofilms remains a critical area of investigation. Bacterial biofilms are structured communities of bacteria encased in a self-produced extracellular matrix, which confers increased resistance to antibiotics and host immune responses.

These application notes provide a comprehensive framework and detailed protocols for researchers, scientists, and drug development professionals to investigate the anti-biofilm properties of this compound. The following sections outline methodologies to quantify this compound's impact on biofilm formation, biomass, and viability, and to visualize its effects on biofilm structure.

Mechanism of Action and Potential Impact on Biofilms

This compound's unique mechanism involves a two-pronged attack on the bacterial cell wall synthesis machinery. This dual-binding action is crucial for overcoming resistance mediated by PBP2a in MRSA.

Cilagicin_Mechanism cluster_bacterium Bacterial Cell PBP2a PBP2a CellWall Cell Wall Synthesis PBP2a->CellWall Contributes to C_PBP C-PBP C_PBP->CellWall Contributes to Lysis Cell Lysis CellWall->Lysis Inhibition leads to This compound This compound This compound->PBP2a Inhibits This compound->C_PBP Inhibits

Figure 1: Dual-target mechanism of this compound.

While potent against free-living bacteria, the efficacy of antibiotics targeting cell wall synthesis can be diminished in biofilms. The extracellular matrix can limit drug penetration, and the altered metabolic state of biofilm-resident bacteria can reduce the effectiveness of antibiotics that target active processes like cell wall synthesis. Therefore, it is crucial to experimentally determine this compound's activity against biofilms.

Quantitative Data Summary

The following tables represent hypothetical data from the successful application of the protocols described below. They are intended to serve as a template for data presentation.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC) of this compound against S. aureus

StrainMIC (µg/mL)MBEC₅₀ (µg/mL)MBEC₉₀ (µg/mL)
S. aureus (ATCC 29213)0.51664
MRSA (ATCC 43300)132>128

Table 2: Effect of this compound on S. aureus Biofilm Biomass (Crystal Violet Assay)

This compound Conc. (µg/mL)Absorbance (OD₅₇₀) ± SD% Inhibition of Biomass
0 (Control)1.25 ± 0.150%
21.05 ± 0.1216%
80.78 ± 0.0937.6%
320.45 ± 0.0564%
1280.21 ± 0.0383.2%

Table 3: Effect of this compound on S. aureus Biofilm Viability (Resazurin Assay)

This compound Conc. (µg/mL)Fluorescence (RFU) ± SD% Reduction in Viability
0 (Control)8540 ± 9500%
27890 ± 8707.6%
85620 ± 63034.2%
322150 ± 31074.8%
128980 ± 15088.5%

Experimental Protocols

The following protocols provide a detailed methodology for assessing the anti-biofilm efficacy of this compound.

Experimental_Workflow cluster_setup Phase 1: Initial Setup & Planktonic Activity cluster_biofilm_formation Phase 2: Biofilm Formation & Treatment cluster_analysis Phase 3: Biofilm Analysis prep_bacteria Prepare Bacterial Inoculum (e.g., S. aureus) mic_test Determine MIC (Broth Microdilution) prep_bacteria->mic_test form_biofilm Form Biofilm (24h in 96-well plate) mic_test->form_biofilm Inform concentrations treat_biofilm Treat with this compound (Varying Concentrations, 24h) form_biofilm->treat_biofilm quant_biomass Quantify Biomass (Crystal Violet Assay) treat_biofilm->quant_biomass quant_viability Assess Viability (Resazurin Assay) treat_biofilm->quant_viability visualize Visualize Structure (Confocal Microscopy) treat_biofilm->visualize data_analysis Data Analysis & Interpretation quant_biomass->data_analysis Generate Table 2 quant_viability->data_analysis Generate Table 3 visualize->data_analysis Qualitative assessment

Figure 2: Experimental workflow for assessing anti-biofilm efficacy.
Protocol 1: Crystal Violet Assay for Biofilm Biomass Quantification

  • Biofilm Formation:

    • Grow a bacterial culture (e.g., S. aureus) overnight in Tryptic Soy Broth (TSB).

    • Dilute the culture 1:100 in TSB supplemented with 1% glucose.

    • Dispense 200 µL of the diluted culture into the wells of a 96-well flat-bottomed microtiter plate.

    • Incubate for 24 hours at 37°C to allow biofilm formation.

  • This compound Treatment:

    • After incubation, gently remove the planktonic bacteria by washing the wells twice with Phosphate Buffered Saline (PBS).

    • Add 200 µL of fresh TSB containing serial dilutions of this compound to the wells. Include a no-drug control.

    • Incubate for another 24 hours at 37°C.

  • Staining and Quantification:

    • Wash the wells twice with PBS to remove non-adherent cells.

    • Fix the biofilms with 200 µL of methanol for 15 minutes.

    • Remove the methanol and allow the plate to air dry.

    • Stain the biofilms with 200 µL of 0.1% crystal violet solution for 15 minutes.

    • Wash the wells thoroughly with deionized water to remove excess stain.

    • Solubilize the bound stain by adding 200 µL of 33% acetic acid to each well.

    • Measure the absorbance at 570 nm (OD₅₇₀) using a microplate reader.

Protocol 2: Resazurin Assay for Biofilm Viability Assessment
  • Biofilm Formation and Treatment:

    • Follow steps 1 and 2 from the Crystal Violet Assay protocol.

  • Metabolic Activity Measurement:

    • After treatment with this compound, wash the wells twice with PBS.

    • Add 100 µL of PBS and 10 µL of resazurin solution (0.02%) to each well.

    • Incubate in the dark at 37°C for 1-4 hours.

    • Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

Investigating Potential Mechanisms: Impact on Signaling Pathways

The agr quorum-sensing system in S. aureus is a critical regulator of virulence and plays a complex role in biofilm formation, often promoting biofilm dispersal in mature biofilms. Investigating whether this compound affects the agr system could provide insights into a secondary mechanism of action against biofilms.

agr_pathway cluster_cell S. aureus Cell cluster_extracellular Extracellular Space AgrD AgrD (Pro-peptide) AgrB AgrB (Transporter/Protease) AgrD->AgrB Processed by AIP AIP (Autoinducing Peptide) AgrB->AIP Exports & Cleaves AIP_out AIP AIP->AIP_out Secreted AgrC AgrC (Receptor Kinase) AgrA AgrA (Response Regulator) AgrC->AgrA Phosphorylates P2_promoter P2 Promoter AgrA->P2_promoter Activates Transcription P3_promoter P3 Promoter AgrA->P3_promoter Activates Transcription P2_promoter->AgrB Upregulates agr operon RNAIII RNAIII (Effector Molecule) P3_promoter->RNAIII Produces Biofilm_Dispersal Biofilm Dispersal (e.g., PSMs) RNAIII->Biofilm_Dispersal Promotes Virulence_Factors Virulence Factors (e.g., Toxins) RNAIII->Virulence_Factors Upregulates AIP_out->AgrC Binds to & Activates

Figure 3: The agr quorum-sensing pathway in S. aureus.

Future studies could involve using reporter gene assays (e.g., P3 promoter fused to a fluorescent protein) to determine if this compound, at sub-inhibitory concentrations, modulates the activity of the agr system. Any disruption of this pathway could have significant implications for biofilm development and virulence factor production.

Conclusion

The provided protocols offer a robust starting point for a thorough investigation into the anti-biofilm properties of this compound. By quantifying its effects on biofilm biomass and viability, and exploring its potential interactions with key regulatory networks like the agr system, researchers can build a comprehensive understanding of this promising antibiotic's full therapeutic potential. Visualizing the structural changes in biofilms post-treatment via microscopy will further elucidate its mechanism of action in a biofilm context.

Application Notes and Protocols: Cilagicin for Treating Infections in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cilagicin is a novel, synthetically derived lipopeptide antibiotic with a unique dual-binding mechanism of action that targets two essential molecules in bacterial cell wall synthesis, C55-P and C55-PP.[1][2] This dual-targeting approach has demonstrated potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[3] Notably, this compound and its analogs have shown a low propensity for resistance development in laboratory settings.[4]

Initial preclinical studies identified that while this compound possesses potent in vitro activity, its efficacy in vivo was limited by high serum binding. This led to the development of analogs, including this compound-BP and dodecathis compound, with improved pharmacokinetic profiles.[4] Dodecathis compound, in particular, has been identified as an optimized candidate with enhanced potency in the presence of serum, making it a promising therapeutic for further development.[4]

These application notes provide a summary of the available preclinical data for this compound and its analogs in animal infection models, along with detailed protocols for key experiments to guide researchers in the evaluation of these compounds.

Data Presentation

In Vitro Activity of this compound and Analogs
CompoundOrganismMIC (µg/mL)MIC (+10% Serum) (µg/mL)
This compound S. aureus USA3000.2516
S. pyogenes ATCC196150.1254
Vancomycin-resistant E. faecium0.5ND
C. difficile0.25ND
This compound-BP S. aureus USA30018
S. pyogenes ATCC196150.251
Dodecathis compound S. aureus USA3000.251
S. pyogenes ATCC196150.1250.5

ND: Not Determined

In Vivo Efficacy of this compound-BP in a Neutropenic Mouse Thigh Infection Model
PathogenTreatment (Dose, Regimen)Bacterial Load Reduction (log10 CFU/thigh) vs. Vehicle
S. aureus USA300 (MRSA)This compound-BP (40 mg/kg, TID)~4
S. pyogenes ATCC19615This compound-BP (40 mg/kg, TID)>5
S. pyogenes ATCC19615Vancomycin (40 mg/kg, TID)~4

Experimental Protocols

Neutropenic Mouse Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy of antimicrobial agents against localized soft tissue infections.[5][6]

Materials:

  • 6-week-old female ICR (CD-1) mice (or other suitable strain)

  • Cyclophosphamide

  • Sterile 0.9% saline

  • Test compound (e.g., this compound-BP, dodecathis compound) formulated in a suitable vehicle (e.g., 10% DMSO in saline)

  • Bacterial culture (S. aureus USA300 or S. pyogenes ATCC19615) grown to mid-logarithmic phase

  • Tryptic Soy Broth (TSB) or other appropriate bacterial growth medium

  • Phosphate-buffered saline (PBS)

  • Tryptic Soy Agar (TSA) plates

  • Tissue homogenizer

Procedure:

  • Induction of Neutropenia:

    • Administer cyclophosphamide intraperitoneally (IP) at 150 mg/kg four days prior to infection and 100 mg/kg one day prior to infection. This regimen typically reduces neutrophil counts to <100 cells/mm³.

  • Bacterial Inoculum Preparation:

    • Culture the bacterial strain overnight in TSB at 37°C with shaking.

    • Subculture the bacteria in fresh TSB and grow to an optical density (OD600) corresponding to the mid-logarithmic phase.

    • Harvest the bacteria by centrifugation, wash with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10⁷ CFU/mL).

  • Infection:

    • Anesthetize the mice.

    • Inject 0.1 mL of the bacterial suspension intramuscularly into the right thigh of each mouse.

  • Treatment:

    • Initiate treatment at a specified time post-infection (e.g., 2 hours).

    • Administer the test compound or vehicle control via the desired route (e.g., IP injection). A typical dosing regimen for this compound-BP is 40 mg/kg administered three times daily (TID).[1]

  • Assessment of Bacterial Load:

    • At a predetermined endpoint (e.g., 24 hours post-infection), euthanize the mice.

    • Aseptically dissect the entire thigh muscle.

    • Homogenize the thigh tissue in a known volume of sterile PBS (e.g., 1 mL).

    • Perform serial dilutions of the tissue homogenate in PBS.

    • Plate the dilutions onto TSA plates and incubate at 37°C for 18-24 hours.

    • Count the number of colonies to determine the bacterial load (CFU/thigh).

Expected Outcomes:

A significant reduction in the bacterial load in the thighs of treated animals compared to the vehicle control group indicates in vivo efficacy of the test compound.

Visualizations

experimental_workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase Neutropenia Induce Neutropenia (Cyclophosphamide) Infection Thigh Infection (Intramuscular Injection) Neutropenia->Infection Inoculum Prepare Bacterial Inoculum Inoculum->Infection Treatment Administer this compound Analog (e.g., IP Injection) Infection->Treatment Euthanasia Euthanize Mice (24h post-infection) Treatment->Euthanasia Dissection Dissect Thigh Muscle Euthanasia->Dissection Homogenization Homogenize Tissue Dissection->Homogenization Plating Serial Dilution & Plating Homogenization->Plating CFU_Count Count CFU Plating->CFU_Count

Caption: Workflow for the neutropenic mouse thigh infection model.

mechanism_of_action cluster_targets Bacterial Cell Wall Precursors This compound This compound C55P C55-P (Undecaprenyl Phosphate) This compound->C55P C55PP C55-PP (Undecaprenyl Pyrophosphate) This compound->C55PP Inhibition Inhibition CellWall Cell Wall Synthesis C55P->CellWall C55PP->CellWall Inhibition->CellWall

Caption: Dual-binding mechanism of action of this compound.

References

Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Cilagicin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cilagicin is a potent lipodepsipeptide antibiotic with a dual mechanism of action that allows it to evade the development of resistance.[1][2] It exhibits strong activity against a range of multidrug-resistant Gram-positive pathogens by sequestering two essential lipid carriers involved in bacterial cell wall biosynthesis: undecaprenyl phosphate (C₅₅:P) and undecaprenyl pyrophosphate (C₅₅:PP).[1][3][4] However, the therapeutic potential of the parent compound is limited by high serum binding, which reduces its in vivo efficacy.[2][5]

To address these limitations and optimize its drug-like properties, researchers have employed solid-phase peptide synthesis (SPPS) to create a variety of this compound analogs.[3][5] This methodology allows for systematic modifications to both the N-terminal acyl tail and the peptide core, leading to the identification of candidates with improved potency, reduced serum binding, and a favorable spectrum of activity.[2][5] One such optimized analog, Dodecathis compound, which features an N-terminal dodecanoic acid, has emerged as a promising candidate for further therapeutic development due to its potent activity in the presence of serum and its retained ability to evade resistance.[2]

These application notes provide detailed protocols for the synthesis, purification, and evaluation of this compound analogs using standard Fmoc-based solid-phase peptide synthesis.

Mechanism of Action and Discovery Workflow

This compound and its active analogs function by disrupting the peptidoglycan synthesis cycle, a crucial process for maintaining the integrity of the bacterial cell wall. The antibiotic achieves this by binding to and sequestering both C₅₅:P and C₅₅:PP, thereby preventing their use in the transport of cell wall precursors across the cell membrane.[4][6] This dual-target mechanism is a key factor in its ability to avoid resistance development.[4][5]

The discovery of this compound analogs was guided by a synthetic-bioinformatic natural product (synBNP) approach. Biosynthetic gene clusters (BGCs) similar to that of this compound were identified bioinformatically, and the predicted peptide structures were then chemically synthesized and screened for antibiotic activity.[1]

Cilagicin_MOA cluster_membrane Bacterial Cell Membrane cluster_this compound Lipid_II Lipid II (Peptidoglycan Precursor) Peptidoglycan Growing Peptidoglycan Chain Lipid_II->Peptidoglycan Translocation & Incorporation C55P C₅₅:P C55PP C₅₅:PP C55P->C55PP Recycling C55PP->Lipid_II Precursor Synthesis Peptidoglycan->C55P This compound This compound Analog This compound->C55P Sequestration This compound->C55PP Sequestration

Caption: Mechanism of action of this compound analogs.

Experimental Protocols

The synthesis of this compound analogs is achieved through a systematic workflow involving solid-phase peptide synthesis, purification, and characterization.[7][8]

SPPS_Workflow Resin_Prep 1. Resin Preparation Synthesis 2. Automated or Manual Peptide Synthesis Resin_Prep->Synthesis Cleavage 3. Cleavage & Deprotection Synthesis->Cleavage Purification 4. Crude Peptide Purification (HPLC) Cleavage->Purification Analysis 5. Characterization (LC-MS) Purification->Analysis Final_Product Pure Peptide Analog Analysis->Final_Product

Caption: General workflow for solid-phase synthesis of peptide analogs.
Protocol 1: Solid-Phase Peptide Synthesis of this compound Analogs

This protocol is based on standard Fmoc/tBu solid-phase peptide synthesis chemistry.[1][9]

1. Materials and Reagents

  • 2-Chlorotrityl chloride resin[1]

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, 2,4,6-Collidine)

  • Acylating agent (e.g., Myristic acid, Dodecanoic acid, Biphenyl carboxylic acid)[3][5]

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)[10]

  • Cold diethyl ether

2. Resin Preparation and First Amino Acid Loading

  • Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in a reaction vessel.[1]

  • Drain the DCM and wash the resin three times with DMF.[1]

  • Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Orn(Boc)-OH for paenilagicin)[1] and DIPEA in DCM.

  • Add the amino acid solution to the resin and agitate for 1-2 hours.

  • Cap any unreacted sites by adding methanol and agitating for 30 minutes.

  • Wash the resin with DCM and DMF to remove excess reagents.

3. Peptide Chain Elongation (Iterative Cycle)

  • Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes. Drain and repeat once. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Dissolve the next Fmoc-amino acid and coupling reagents in DMF. Add the solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM to remove unreacted reagents.

  • Repeat this cycle for each amino acid in the target sequence.

4. N-Terminal Acylation

  • After removing the final Fmoc group, add a solution of the desired carboxylic acid (e.g., dodecanoic acid for Dodecathis compound)[2] and coupling reagents in DMF.

  • Allow the reaction to proceed for 2-4 hours.

  • Wash the resin extensively with DMF and DCM.

5. Cleavage and Deprotection

  • Dry the resin under vacuum.

  • Add a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% water) to the resin.

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.

Protocol 2: Peptide Purification and Characterization

Purification is a critical step to isolate the desired peptide analog from byproducts.[7]

  • Dissolve the crude peptide in a suitable solvent (e.g., Acetonitrile/water mixture).

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.

  • Use a linear gradient of acetonitrile in water (both containing 0.1% TFA).

  • Collect fractions and analyze them using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify those containing the pure product.

  • Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

Protocol 3: Antimicrobial Susceptibility Testing (MIC Determination)

This protocol determines the minimum inhibitory concentration (MIC) of the synthesized analogs.[3]

  • Prepare a stock solution of the purified peptide analog in a suitable solvent like DMSO.

  • In a 96-well plate, perform a two-fold serial dilution of the peptide in cation-adjusted Mueller-Hinton broth (or other appropriate media).

  • Inoculate each well with a standardized bacterial suspension (e.g., S. aureus) to a final concentration of ~5 x 10⁵ CFU/mL.

  • Include positive (no drug) and negative (no bacteria) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Quantitative Data Summary

The synthesis of various this compound analogs has been performed to optimize activity, particularly in the presence of serum, which mimics in vivo conditions.[5] Modifications have focused on the N-terminal acyl substituent and the peptide core itself.

Table 1: In Vitro Activity (MIC, µg/mL) of this compound Analogs with Acyl Tail Modifications against S. aureus USA300. [5]

Analog NameN-Acyl SubstituentMIC (no serum)MIC (10% human serum)
This compoundMyristic acid (C14)0.254
This compound-BPBiphenyl11
Dodecathis compound Dodecanoic acid (C12) 0.5 1
-Undecanoic acid (C11)0.52
-Tridecanoic acid (C13)0.252
-Hexadecanoic acid (C16)0.58

Table 2: In Vitro Activity (MIC, µg/mL) of Selected this compound Analogs Against Gram-Positive Pathogens. [1][5]

PathogenThis compoundThis compound-BPDodecathis compound
S. aureus USA3000.2510.5
Vancomycin-Resistant Enterococci (VRE)142
Clostridium difficile0.250.50.125

Table 3: Activity Suppression by Polyprenyl Phosphates. [5]

Data represents the average MIC (µg/mL) against S. aureus with the addition of C₅₅:P or C₅₅:PP, confirming the mechanism of action is retained in optimized analogs.

CompoundNo Addition+ C₅₅:P+ C₅₅:PP
Dodecathis compound0.5>16>16

Conclusion

Solid-phase peptide synthesis is an indispensable tool for the development and optimization of complex natural product-inspired antibiotics like this compound.[11][12] The protocols and data presented here demonstrate that systematic modification of the this compound scaffold can overcome key pharmacological limitations, such as high serum binding, while maintaining or even improving its potent antibacterial activity.[5] The successful identification of Dodecathis compound as a lead candidate underscores the power of this synthetic approach in the ongoing effort to combat antibiotic-resistant pathogens.[2]

References

Application Notes & Protocols: Developing In Vitro Models for Cilagicin Resistance Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cilagicin is a novel antibiotic with a unique mechanism of action, representing a promising development in the fight against antimicrobial resistance. It functions by binding to a newly identified site on the bacterial cell wall synthesis machinery, specifically targeting undecaprenyl pyrophosphate (UPP) and undecaprenyl phosphate (UP), which are essential lipid carriers for peptidoglycan synthesis. A significant finding from initial studies is that resistance to this compound has not been readily generated in laboratory settings, suggesting a high barrier to the development of resistance.

These application notes provide a framework and detailed protocols for researchers aiming to investigate the potential for this compound resistance in vitro. The focus is on methodologies designed to induce and select for resistant mutants, and to subsequently characterize any emergent resistance mechanisms.

Data Presentation: Monitoring Resistance Development

The primary quantitative metric for assessing resistance is the Minimum Inhibitory Concentration (MIC). Serial passage or continuous culture experiments should track changes in the MIC of this compound against the test organism over time.

Table 1: Hypothetical MIC Progression for Staphylococcus aureus During Serial Passage in the Presence of this compound

Passage NumberSub-inhibitory this compound Conc. (µg/mL)MIC of this compound (µg/mL)Fold Change in MIC
0 (Parental)00.251
50.1250.251
100.1250.52
150.250.52
200.251.04
250.51.04
300.52.08

Table 2: Characterization of Potential this compound-Resistant Mutants

IsolateMIC (µg/mL)Putative Mutation (Gene)Efflux Pump Activity (Relative Expression)Growth Rate (Compared to Parental)
Parental Strain0.25Wild Type1.0100%
Mutant A2.0murA (T123A)1.295%
Mutant B4.0Upregulation of abcA8.588%
Mutant C0.25Wild Type1.198%

Experimental Protocols

Protocol 1: Induction of Resistance by Serial Passage

This method involves exposing a bacterial population to gradually increasing concentrations of an antibiotic over multiple generations.

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Methodology:

  • Initial MIC Determination: Determine the baseline MIC of this compound for the parental bacterial strain using standard broth microdilution methods according to CLSI guidelines.

  • Preparation of Sub-inhibitory Culture: In a 96-well plate, prepare a series of wells containing CAMHB with this compound at concentrations of 0.5x, 0.25x, and 0.125x the initial MIC. Inoculate these wells with the bacterial strain at a starting density of approximately 5 x 10^5 CFU/mL. Also include a growth control well with no antibiotic.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Passage: Identify the highest concentration of this compound that permitted bacterial growth (turbidity). Use the culture from this well to inoculate a fresh set of wells containing increasing concentrations of this compound.

  • Repeat Passaging: Repeat steps 3 and 4 for a minimum of 30 passages or until a significant increase in MIC (e.g., 8-fold or greater) is observed.

  • Periodic MIC Re-evaluation: Every 5 passages, perform a full MIC determination on the evolving population to quantitatively track the change in resistance.

  • Isolation of Resistant Mutants: Once a significant increase in MIC is confirmed, plate the culture from the highest concentration well onto antibiotic-free agar to isolate individual colonies.

  • Confirmation and Characterization: Confirm the MIC of individual isolates. Sequence relevant genes (e.g., those involved in cell wall synthesis) and perform other characterization assays (e.g., qRT-PCR for efflux pump expression) to identify the mechanism of resistance.

Protocol 2: Resistance Selection Using a Chemostat (Continuous Culture)

This method maintains a bacterial population in a state of continuous growth under constant antibiotic pressure, which can be a powerful tool for selecting for resistant mutants.

Materials:

  • Chemostat vessel and associated pumps/tubing

  • Growth medium (e.g., CAMHB)

  • This compound stock solution

  • Bacterial strain of interest

Methodology:

  • System Setup: Assemble and sterilize the chemostat system. Fill the reservoir with sterile growth medium.

  • Inoculation and Steady State: Inoculate the chemostat vessel with the parental bacterial strain. Allow the culture to reach a steady state (constant cell density) by controlling the dilution rate.

  • Introduction of Antibiotic Pressure: Introduce this compound into the medium reservoir at a sub-inhibitory concentration (e.g., 0.25x MIC).

  • Continuous Culture: Run the chemostat for an extended period (weeks to months), maintaining constant antibiotic pressure. Monitor the cell density in the vessel. A recovery in cell density after an initial drop may indicate the emergence of a resistant population.

  • Sample Collection: Periodically collect samples from the culture vessel for population analysis and MIC testing.

  • Isolation and Analysis: If an increase in MIC is detected, plate samples onto agar to isolate single colonies for further characterization as described in Protocol 1.

Visualizations

Experimental_Workflow_Serial_Passage start Start: Parental Strain mic1 Determine Initial MIC start->mic1 culture Inoculate Culture at 0.5x MIC mic1->culture incubate Incubate 18-24h culture->incubate passage Passage from Highest Growth Concentration incubate->passage loop_cond Significant MIC Increase? passage->loop_cond mic2 Re-determine MIC (every 5 passages) mic2->culture loop_cond->mic2 No isolate Isolate Single Colonies loop_cond->isolate Yes characterize Characterize Mutant: Sequencing, etc. isolate->characterize end End: Characterized Resistant Isolate characterize->end

Caption: Workflow for inducing this compound resistance via serial passage.

Potential_Resistance_Mechanisms cluster_cell Bacterial Cell This compound This compound (Extracellular) target Target Site (UPP/UP) This compound->target Binds efflux 2. Efflux Pump (Active Export) This compound->efflux Trapped & Exported inhibition Inhibition of Cell Wall Synthesis target->inhibition death Bacterial Cell Death inhibition->death mod 1. Target Modification (e.g., genetic mutation) mod->target Alters bypass 3. Target Bypass (Alternative Pathway) bypass->inhibition Circumvents

Caption: Potential mechanisms of resistance to this compound.

Troubleshooting & Optimization

Technical Support Center: Enhancing the In Vivo Efficacy of Cilagicin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the in vivo efficacy of Cilagicin and its analogs.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a lipodepsipeptide antibiotic that exhibits a unique dual-targeting mechanism of action. It binds to two essential bacterial cell wall precursors, C55-P (undecaprenyl phosphate) and C55-PP (undecaprenyl pyrophosphate).[1][2][3] By sequestering both of these molecules, this compound effectively inhibits the biosynthesis of the bacterial cell wall, leading to cell death.[1] This dual-binding ability is also believed to be the reason for its high potency and the difficulty for bacteria to develop resistance.[3]

Q2: Why does this compound show poor in vivo efficacy despite high in vitro activity?

A2: The primary reason for the limited in vivo efficacy of the original this compound is its high affinity for serum proteins.[4][5][6] This high serum binding sequesters the antibiotic, reducing the concentration of free drug available to act on bacterial targets at the site of infection.[4]

Q3: How has the in vivo efficacy of this compound been improved?

A3: The in vivo efficacy of this compound has been significantly improved through chemical modification of its N-terminal myristic acid tail.[4][5][6] This led to the development of analogs like this compound-BP and Dodecathis compound. These modifications reduce serum binding while maintaining potent antibacterial activity.[4] Dodecathis compound, in particular, has shown a good balance of high potency and low serum binding.[4]

Q4: What are the key advantages of Dodecathis compound over the original this compound?

A4: Dodecathis compound offers several key advantages:

  • Reduced Serum Binding: It exhibits significantly lower serum binding compared to this compound, leading to improved bioavailability and in vivo efficacy.[4]

  • Potent Activity: It maintains potent antibiotic activity against a wide range of Gram-positive pathogens, including multidrug-resistant strains.[4][5]

  • Evasion of Resistance: Like this compound, it retains the dual-binding mechanism, making it difficult for bacteria to develop resistance.[4]

  • Favorable Safety Profile: Dodecathis compound has shown low cytotoxicity against human cell lines.[1]

Q5: What is the recommended animal model for testing the in vivo efficacy of this compound and its analogs?

A5: The neutropenic mouse thigh infection model is a well-established and widely used model for evaluating the in vivo efficacy of antimicrobial agents against localized bacterial infections. This model allows for the quantitative assessment of bacterial burden reduction in the thigh muscle following treatment.

Troubleshooting Guide

Issue EncounteredPossible CauseSuggested Solution
High MIC values in the presence of serum The compound has high serum protein binding, reducing the concentration of free, active drug.Consider using analogs with modified acyl tails, such as Dodecathis compound, which are designed to have lower serum binding. Optimize the formulation to improve drug availability.
Lack of in vivo efficacy despite low MICs Poor pharmacokinetic properties (e.g., rapid clearance, low distribution to the site of infection) or in vivo toxicity.Perform pharmacokinetic studies to understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile. Evaluate in vivo toxicity to ensure the administered dose is safe and effective.
Development of bacterial resistance in vitro The antibiotic may not be effectively reaching its target or the bacteria have developed a mechanism to bypass the drug's action.Confirm the dual-binding mechanism of your this compound analog. Perform serial passage studies to assess the rate of resistance development. Consider combination therapy with other antibiotics.
Variability in in vivo study results Inconsistent bacterial inoculum, improper drug administration, or variability in the animal model.Standardize the bacterial preparation and infection protocol. Ensure accurate and consistent dosing. Use a sufficient number of animals per group to account for biological variability.
Cytotoxicity observed in in vitro assays The compound may have off-target effects on mammalian cells.Test for cytotoxicity against a panel of human cell lines (e.g., HEK293, HepG2, HeLa) using assays like the MTT assay. If cytotoxicity is high, consider further chemical modifications to improve the therapeutic index.

Quantitative Data Summary

Table 1: In Vitro Activity (MIC, µg/mL) of this compound and Analogs

CompoundOrganismMIC (-) SerumMIC (+) 10% Human Serum
This compound S. aureus USA3000.2516
S. pneumoniae 19A0.125>64
E. faecalis V5830.532
This compound-BP S. aureus USA30018
S. pneumoniae 19A216
E. faecalis V583416
Dodecathis compound S. aureus USA3000.251
S. pneumoniae 19A0.54
E. faecalis V58314

Data sourced from a 2024 study on optimized this compound candidates.[4]

Table 2: In Vivo Efficacy of this compound BP in a Neutropenic Mouse Thigh Infection Model

Treatment GroupDosing RegimenMean Log10 CFU/thigh (± SD)Log10 Reduction vs. Vehicle
Vehicle Control-7.8 (± 0.3)-
This compound BP 40 mg/kg (TID)3.9 (± 0.4)~3.9

Data represents bacterial burden 24 hours post-infection with S. aureus USA300. TID = three times daily.

Table 3: Cytotoxicity Profile of Dodecathis compound

Cell LineAssayIC50 (µg/mL)
HEK293 (Human embryonic kidney)MTT>64
HepG2 (Human liver cancer)MTT>64
HeLa (Human cervical cancer)MTT>64
Hemolysis Assay No hemolytic activity at 100 µM

Data indicates low cytotoxicity and no hemolytic activity at the tested concentrations.[1]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of an antibiotic required to inhibit the visible growth of a microorganism.

Methodology:

  • Preparation of Antibiotic Stock Solutions: Dissolve the test compound (e.g., this compound, Dodecathis compound) in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: Perform two-fold serial dilutions of the antibiotic stock solution in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism. Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted antibiotic. Include a positive control (bacteria with no antibiotic) and a negative control (medium only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the organism.

In Vivo Efficacy in a Neutropenic Mouse Thigh Infection Model

Objective: To evaluate the in vivo antibacterial activity of a compound in a localized infection model.

Methodology:

  • Induction of Neutropenia: Render mice neutropenic by intraperitoneal injection of cyclophosphamide. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.

  • Bacterial Challenge: Prepare a logarithmic-phase culture of the test organism (e.g., S. aureus USA300). Inject a defined inoculum (e.g., 10^6 CFU) into the thigh muscle of the neutropenic mice.

  • Drug Administration: At a specified time post-infection (e.g., 2 hours), administer the test compound (e.g., this compound BP) via a relevant route (e.g., subcutaneous or intravenous). Administer the vehicle to the control group.

  • Tissue Harvesting and Bacterial Enumeration: At a predetermined endpoint (e.g., 24 hours post-infection), euthanize the mice and aseptically remove the infected thigh muscle.

  • Homogenize the tissue in a sterile buffer (e.g., PBS).

  • Perform serial dilutions of the tissue homogenate and plate on appropriate agar plates (e.g., Tryptic Soy Agar).

  • Incubate the plates and count the number of colony-forming units (CFU) to determine the bacterial load in the thigh.

  • Data Analysis: Compare the bacterial load in the treated groups to the vehicle control group to determine the reduction in CFU.

Cytotoxicity (MTT) Assay

Objective: To assess the effect of a compound on the viability of mammalian cells.

Methodology:

  • Cell Seeding: Seed human cell lines (e.g., HEK293, HepG2, HeLa) in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Dodecathis compound) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

Visualizations

Cilagicin_Mechanism_of_Action cluster_bacterium Bacterial Cell C55-P C55-P C55-PP C55-PP C55-P->C55-PP Cell Wall Synthesis Cell Wall Synthesis C55-PP->Cell Wall Synthesis Cell Wall Precursors Cell Wall Precursors Cell Wall Precursors->C55-P transported by Cell Lysis Cell Lysis Cell Wall Synthesis->Cell Lysis inhibition leads to This compound This compound This compound->C55-P binds & inhibits This compound->C55-PP binds & inhibits

Caption: this compound's dual-targeting mechanism of action.

Cilagicin_Optimization_Workflow Start Start: this compound HighSerumBinding Problem: High Serum Binding & Poor In Vivo Efficacy Start->HighSerumBinding Modification Chemical Modification of Acyl Tail HighSerumBinding->Modification Analogs Generate Analogs: This compound-BP, Dodecathis compound Modification->Analogs Screening In Vitro & In Vivo Screening Analogs->Screening Result Optimized Candidate: Dodecathis compound Screening->Result

Caption: Workflow for optimizing this compound's in vivo efficacy.

Troubleshooting_Logic Start Experiment Start PoorEfficacy Poor In Vivo Efficacy? Start->PoorEfficacy CheckSerumBinding Check Serum Binding PoorEfficacy->CheckSerumBinding Yes GoodEfficacy Good In Vivo Efficacy PoorEfficacy->GoodEfficacy No CheckPK Evaluate Pharmacokinetics CheckSerumBinding->CheckPK CheckToxicity Assess In Vivo Toxicity CheckPK->CheckToxicity ModifyCompound Modify Compound CheckToxicity->ModifyCompound ModifyCompound->Start Re-evaluate

Caption: Logical workflow for troubleshooting poor in vivo efficacy.

References

Technical Support Center: Synthesis of Cilagicin and Related Complex Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers and scientists working on the synthesis of cilagicin and other structurally complex peptides. While specific information on "this compound-BP" and "dodecathis compound" is not available in published literature, this guide focuses on the challenges and methodologies related to the total synthesis of this compound, a complex lasso peptide, which will be highly relevant to the synthesis of its potential derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the synthesis of this compound?

A1: The primary challenges in synthesizing this compound, a 15-amino acid lasso peptide, include the efficient solid-phase synthesis of the linear peptide precursor, the crucial macrolactamization step to form the characteristic ring structure, and preventing side reactions such as racemization and aspartimide formation. The constrained nature of the final lasso topology also presents purification difficulties.

Q2: Which synthetic strategy is most effective for this compound?

A2: A combination of solid-phase peptide synthesis (SPPS) for the linear precursor followed by an on-resin cyclization and subsequent cleavage from the resin has proven to be a high-yielding approach for this compound. This strategy allows for easier purification of the linear peptide and can improve the efficiency of the critical macrolactamization step.

Q3: What are common side reactions during the solid-phase synthesis of the this compound precursor and how can they be minimized?

A3: Common side reactions include incomplete deprotection or coupling, and aspartimide formation. To minimize these, ensure the use of high-purity reagents and solvents, optimize coupling times and reagents (e.g., using carbodiimide/HOBt or HATU), and consider using protecting groups like Hmb on aspartic acid residues to reduce the risk of aspartimide formation.

Q4: How can I improve the yield of the macrolactamization step?

A4: The yield of the macrolactamization can be improved by carefully selecting the cyclization site, using appropriate coupling reagents that favor intramolecular reactions (e.g., DPPA, HATU), and performing the reaction under high-dilution conditions to minimize intermolecular side reactions. The choice of solvent can also play a critical role.

Q5: What analytical techniques are recommended for characterizing synthetic this compound?

A5: For characterizing synthetic this compound, a combination of High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) to confirm the molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy is essential to verify the correct three-dimensional structure, including the lasso topology.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound and other complex peptides.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the linear peptide during SPPS - Incomplete deprotection of the Fmoc group.- Inefficient amino acid coupling.- Steric hindrance from bulky amino acids.- Increase deprotection time or use a stronger base solution (e.g., 20% piperidine in DMF).- Use a more potent coupling reagent (e.g., HATU, HCTU). Double couple difficult residues.- Increase reaction temperature or use pseudoproline dipeptides to disrupt secondary structures.
Multiple peaks in HPLC after cleavage from resin - Presence of deletion sequences from incomplete coupling.- Side-product formation (e.g., aspartimide).- Racemization of amino acids.- Optimize coupling protocols (see above).- Use appropriate side-chain protecting groups and milder reaction conditions.- Add a racemization suppressant like HOBt or Oxyma Pure during coupling.
Failure of on-resin cyclization (macrolactamization) - Unfavorable peptide conformation on the resin.- Inappropriate coupling reagent for cyclization.- Steric hindrance at the cyclization site.- Choose a cyclization site that allows for a favorable turn conformation (e.g., involving glycine or proline).- Use a coupling reagent known to be effective for cyclization, such as DPPA or PyBOP.- Ensure complete deprotection of the N-terminal and side-chain functional groups involved in the cyclization.
Difficulty in purifying the final product - Co-elution of closely related impurities.- Aggregation of the peptide.- Optimize the HPLC gradient and consider using a different stationary phase or ion-pairing reagent.- Add denaturants (e.g., guanidinium chloride) or organic modifiers to the purification buffer to disrupt aggregation.

Experimental Protocols

Key Experiment: On-Resin Macrolactamization of the this compound Precursor

This protocol describes a general procedure for the key cyclization step on the solid support.

  • Preparation of the Linear Peptide-Resin: The 15-amino acid linear precursor of this compound is assembled on a suitable resin (e.g., Rink Amide resin) using standard Fmoc-based SPPS. The N-terminal Fmoc group and the side-chain protecting group of the amino acid that will form the lactam bridge are selectively deprotected.

  • Cyclization Reaction:

    • Swell the peptide-resin in a suitable solvent like DMF.

    • Prepare a solution of the coupling reagent (e.g., 3 equivalents of HATU) and a base (e.g., 6 equivalents of DIPEA) in DMF.

    • Add the reagent solution to the swollen resin.

    • Allow the reaction to proceed for 2-4 hours at room temperature. Monitor the reaction progress using a qualitative test (e.g., Kaiser test).

  • Washing: After the reaction is complete, thoroughly wash the resin with DMF, DCM, and methanol to remove excess reagents and soluble byproducts.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) to cleave the cyclized peptide from the resin and remove any remaining side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude product using preparative RP-HPLC.

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_spns Solid-Phase Peptide Synthesis (SPPS) cluster_cyclization On-Resin Cyclization cluster_final Final Steps spns_start Start with Resin spns_deprotect Fmoc Deprotection spns_start->spns_deprotect spns_couple Amino Acid Coupling spns_deprotect->spns_couple spns_wash Washing spns_couple->spns_wash spns_repeat Repeat for 15 Residues spns_wash->spns_repeat If not final residue spns_repeat->spns_deprotect deprotect_side Selective Side-Chain Deprotection spns_repeat->deprotect_side Linear peptide complete cyclize Macrolactamization deprotect_side->cyclize cleave Cleavage from Resin cyclize->cleave purify RP-HPLC Purification cleave->purify characterize Characterization (MS, NMR) purify->characterize final_product Pure this compound characterize->final_product G start Low Purity in Crude Product check_ms Analyze by Mass Spectrometry start->check_ms deletion Deletion Sequences Present? check_ms->deletion side_reactions Unexpected Masses Present? check_ms->side_reactions deletion->side_reactions No increase_coupling Increase Coupling Time / Use Stronger Reagent (HATU) deletion->increase_coupling Yes check_reagents Verify Reagent Purity side_reactions->check_reagents Yes end Re-synthesize with Optimized Protocol side_reactions->end No double_couple Implement Double Coupling for Difficult Residues increase_coupling->double_couple double_couple->end optimize_conditions Optimize Deprotection/Cleavage Conditions check_reagents->optimize_conditions use_additives Use Racemization Suppressants (HOBt) optimize_conditions->use_additives use_additives->end

Cilagicin In Vivo Dosage Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on optimizing Cilagicin dosage for in vivo studies. The information is presented in a question-and-answer format to address specific challenges and provide clear, actionable protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when transitioning from in vitro to in vivo studies with this compound?

A1: The primary challenge observed with the parent this compound compound is high serum protein binding.[1][2] This can significantly reduce the free drug concentration in plasma, limiting its efficacy in vivo despite potent in vitro activity. To address this, analogs such as this compound-BP and Dodecathis compound have been developed with reduced serum binding and improved pharmacokinetic profiles.[1][2]

Q2: Which in vivo model is recommended for assessing this compound's efficacy?

A2: The neutropenic mouse thigh infection model is a well-established and extensively used model for evaluating the in vivo efficacy of antimicrobial agents against soft tissue infections.[3][4][5] This model allows for the quantitative comparison of different dosing regimens and the determination of the time course of antimicrobial activity in an immunocompromised state, providing a stringent test of the compound's bactericidal or bacteriostatic effects.[3][4]

Q3: What are the key pharmacokinetic/pharmacodynamic (PK/PD) parameters to consider for optimizing this compound dosage?

A3: For antibiotics, the three main PK/PD indices that predict antimicrobial efficacy are:

  • Time above the Minimum Inhibitory Concentration (T>MIC): The duration for which the free drug concentration remains above the MIC. This is a key parameter for time-dependent antibiotics.

  • Peak Concentration to MIC ratio (Cmax/MIC): The ratio of the maximum drug concentration to the MIC. This is important for concentration-dependent antibiotics.[6]

  • 24-hour Area Under the Curve to MIC ratio (AUC24/MIC): The ratio of the total drug exposure over 24 hours to the MIC. This parameter is often important for drugs with both time- and concentration-dependent killing.[6]

The specific PK/PD driver for this compound is still under investigation, but as a lipopeptide antibiotic, its activity may be linked to both concentration and time of exposure. Therefore, monitoring all three parameters is recommended during dose optimization studies.

Q4: How can I troubleshoot a lack of in vivo efficacy despite promising in vitro results?

A4: A discrepancy between in vitro and in vivo results can arise from several factors:

  • High Serum Protein Binding: As mentioned, this is a known issue with the original this compound. Consider using analogs with lower serum binding, such as Dodecathis compound.[1][2]

  • Inadequate Drug Exposure at the Site of Infection: The drug may not be reaching the target tissue in sufficient concentrations. Pharmacokinetic studies to determine drug levels in plasma and tissue are crucial.

  • Suboptimal Dosing Regimen: The dosing frequency and amount may not be maintaining a sufficient concentration of the drug above the MIC for the required duration. A dose-ranging study is essential to establish the optimal regimen.

  • In vivo Instability: The compound may be rapidly metabolized or cleared in vivo. Metabolic stability assays can provide insights into this.

  • Host Factors: Even in a neutropenic model, other host factors can influence drug efficacy.

Troubleshooting Guide

Issue Possible Cause Recommended Action
High variability in bacterial load between animals in the same treatment group. Inconsistent inoculum preparation or injection.Ensure a homogenous bacterial suspension and precise, consistent intramuscular injection technique.
No significant reduction in bacterial CFU despite treatment. Suboptimal dosage, high serum protein binding, or rapid clearance.Conduct a dose-escalation study. Consider using a this compound analog with improved pharmacokinetics. Perform PK studies to measure plasma and tissue drug concentrations.
Signs of toxicity in treated animals (e.g., weight loss, lethargy). The compound may have off-target effects at the tested dose.Perform a maximum tolerated dose (MTD) study. Reduce the dose or consider a different dosing schedule.
Inconsistent results across different experimental days. Variability in animal health, inoculum preparation, or experimental procedures.Standardize all procedures meticulously. Ensure animals are of a consistent age and health status. Prepare fresh inoculum for each experiment.

Experimental Protocols

Detailed Protocol: Neutropenic Mouse Thigh Infection Model

This protocol is a standard method for evaluating the in vivo efficacy of antibiotics.

1. Animal Model:

  • Species: Female ICR (CD-1) mice, 6-8 weeks old.[5][7]

  • Housing: House animals under standard conditions with ad libitum access to food and water.[8]

2. Induction of Neutropenia:

  • Administer cyclophosphamide intraperitoneally (IP) at a dose of 150 mg/kg four days prior to infection and 100 mg/kg one day prior to infection.[5][7][8] This renders the mice neutropenic (<100 neutrophils/mm³), making them more susceptible to infection.[7]

3. Inoculum Preparation:

  • Grow the bacterial strain of interest (e.g., Staphylococcus aureus) to the mid-logarithmic phase in an appropriate broth medium.

  • Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and resuspend to the desired concentration (e.g., 10⁷ CFU/mL).

4. Infection:

  • Anesthetize the mice using isoflurane.

  • Inject 0.1 mL of the bacterial suspension intramuscularly into the right thigh of each mouse.[5]

5. Treatment:

  • Initiate treatment at a predetermined time post-infection (e.g., 2 hours).

  • Administer this compound or its analogs via the desired route (e.g., intraperitoneal or subcutaneous injection).

  • Include a vehicle control group and a positive control group (e.g., vancomycin).

6. Endpoint Measurement:

  • At 24 hours post-infection, euthanize the mice.

  • Aseptically remove the infected thigh muscle and homogenize it in a known volume of sterile PBS.[3]

  • Perform serial dilutions of the thigh homogenate and plate on appropriate agar plates to determine the number of colony-forming units (CFU) per gram of tissue.[3]

Quantitative Data Summary

The following table summarizes the in vivo dosage information for a this compound analog from published literature.

Compound Animal Model Infection Model Bacterial Strain Dose Route Frequency Outcome Reference
This compound-BPNeutropenic MouseThigh InfectionS. aureus USA30040 mg/kgIPThrice daily (TID)~4 log10 reduction in CFU vs. vehicle(Wang et al., Science, 2022)

Visualizations

Diagram of this compound's Mechanism of Action

Caption: this compound inhibits bacterial cell wall synthesis by binding to both C55-P and C55-PP.

Experimental Workflow for In Vivo Dosage Optimization

Dosage_Optimization_Workflow cluster_preclinical Preclinical Evaluation cluster_in_vivo In Vivo Efficacy Studies cluster_analysis Data Analysis and Interpretation In_Vitro In Vitro MIC Testing (Multiple Strains) PK_PD_Modeling Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling In_Vitro->PK_PD_Modeling Dose_Ranging Dose-Ranging Study (Neutropenic Mouse Thigh Model) PK_PD_Modeling->Dose_Ranging MTD Maximum Tolerated Dose (MTD) Study MTD->Dose_Ranging Regimen_Optimization Dosing Regimen Optimization (e.g., TID vs. BID) Dose_Ranging->Regimen_Optimization PK_Analysis Pharmacokinetic Analysis (Plasma/Tissue Concentrations) Dose_Ranging->PK_Analysis Efficacy_Confirmation Confirmatory Efficacy Study (Optimized Dose) Regimen_Optimization->Efficacy_Confirmation PD_Analysis Pharmacodynamic Analysis (CFU Reduction vs. Dose) Efficacy_Confirmation->PD_Analysis Correlation Correlate PK/PD Parameters with Efficacy PK_Analysis->Correlation PD_Analysis->Correlation

References

Cilagicin Synthesis and Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and purification of Cilagicin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what makes its synthesis challenging?

A1: this compound is a lipodepsipeptide antibiotic with potent activity against a range of Gram-positive pathogens. A key feature of this compound is its dual-target mechanism of action, binding to both undecaprenyl phosphate (C55-P) and undecaprenyl pyrophosphate (C55-PP), which are essential for bacterial cell wall biosynthesis. This dual-target engagement is thought to be the reason it evades the development of antibiotic resistance.[1][2][3]

The synthesis of this compound presents several challenges characteristic of complex, hydrophobic peptides:

  • Hydrophobicity: The presence of a myristic acid tail and several hydrophobic amino acid residues can lead to aggregation during synthesis and purification.[4][5]

  • Complex Structure: As a dodecalipodepsipeptide, it has a relatively long sequence and a cyclic component, which can result in incomplete reactions and the formation of byproducts.

  • Purification Difficulties: The hydrophobicity of this compound can cause issues during HPLC purification, such as poor solubility in aqueous mobile phases and strong retention on reversed-phase columns, potentially leading to low recovery.[4][5]

Q2: What are the common impurities encountered during this compound synthesis and how can they be minimized?

A2: Common impurities in solid-phase peptide synthesis (SPPS) of complex peptides like this compound include:

  • Deletion sequences: Resulting from incomplete coupling reactions.

  • Truncated peptides: Caused by premature termination of the synthesis.

  • Byproducts from protecting groups: Residual fragments from the cleavage of side-chain protecting groups.

  • Aggregated peptides: Which can be difficult to separate from the desired product.

To minimize these impurities:

  • Optimize coupling reactions: Use a higher concentration of reagents and consider "double coupling" for sterically hindered or aggregation-prone amino acid residues.

  • Ensure complete deprotection: Monitor the removal of the Fmoc protecting group in each cycle.

  • Use high-quality reagents: This reduces the introduction of contaminants from the start.

  • Employ scavenger cocktails during cleavage: This helps to quench reactive species that can modify the peptide.

Q3: How can I improve the yield of my this compound synthesis?

A3: Low yields in the synthesis of hydrophobic peptides like this compound are often due to aggregation and incomplete reactions. To improve your yield:

  • Increase reagent concentration: Using more concentrated amino acid and coupling reagent solutions can drive reactions to completion.

  • Optimize the solid support: A resin with a lower substitution level can provide more space for the growing peptide chain, reducing steric hindrance and aggregation.

  • Consider "difficult sequence" strategies: For problematic couplings, using specialized coupling agents or incorporating pseudoproline dipeptides can disrupt secondary structure formation and improve reaction efficiency.

  • Careful handling during cleavage and precipitation: Ensure the crude peptide is fully precipitated from the cleavage cocktail, typically with cold diethyl ether, to maximize recovery.[4]

Q4: What is a suitable starting point for developing an HPLC purification method for this compound?

A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying peptides like this compound. A good starting point would be:

  • Column: A C18 or C8 column is a common choice for peptides. For very hydrophobic peptides, a phenyl-hexyl column might also be effective.[5]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile (ACN).[6]

  • Gradient: A linear gradient from a low percentage of mobile phase B (e.g., 20-30%) to a high percentage (e.g., 90-100%) over 30-60 minutes. The optimal gradient will need to be determined empirically. For highly hydrophobic peptides, a shallower gradient may be necessary to achieve good separation.

  • Detection: UV detection at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues like tyrosine).[1]

Troubleshooting Guides

Synthesis Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Low Coupling Efficiency (Positive Kaiser Test) - Steric hindrance from bulky amino acids. - Peptide aggregation on the resin. - Inefficient activation of the amino acid.- Increase coupling time and/or temperature. - Use a stronger coupling agent (e.g., HATU, HCTU). - Perform a "double coupling" step. - Use a solvent mixture with better swelling properties (e.g., DMF/DCM). - Incorporate pseudoproline dipeptides to disrupt secondary structures.
Peptide Aggregation - Presence of consecutive hydrophobic residues. - Formation of secondary structures (β-sheets) on the resin.- Synthesize at a lower substitution level on the resin. - Use a more polar solvent system if possible. - Introduce backbone-protecting groups (e.g., Hmb) for certain residues.
Low Cleavage Yield - Incomplete cleavage from the resin. - Precipitation of the peptide in the cleavage cocktail.- Increase cleavage time. - Use a cleavage cocktail with a higher percentage of TFA. - For hydrophobic peptides, consider adding a small amount of a solubilizing agent like hexafluoroisopropanol (HFIP) to the cleavage mixture.
Purification Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Broadening) in HPLC - Peptide aggregation in the mobile phase. - Strong interaction with the stationary phase. - Column overloading.- Optimize the mobile phase; try a different organic modifier (e.g., isopropanol) or ion-pairing agent. - Reduce the sample load on the column. - Increase the column temperature to improve peak shape. - Ensure the peptide is fully dissolved in the injection solvent.
Low Recovery from HPLC Column - Irreversible adsorption of the hydrophobic peptide to the stationary phase. - Precipitation of the peptide on the column.- Use a less hydrophobic stationary phase (e.g., C8 or C4 instead of C18).[4] - Increase the organic modifier concentration in the starting gradient. - Dissolve the crude peptide in a stronger solvent like DMSO or DMF before injection, but use a minimal volume.[5]
Co-elution of Impurities - Similar hydrophobicity of the desired peptide and impurities.- Optimize the HPLC gradient; a shallower gradient will provide better resolution. - Try a different stationary phase or mobile phase modifier to alter selectivity. - Consider a two-step purification process using different HPLC conditions or methods.

Experimental Protocols

Representative Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol is a representative procedure based on standard Fmoc/tBu solid-phase peptide synthesis methodologies for lipopeptides.

  • Resin Preparation:

    • Start with a Rink Amide resin (for a C-terminal amide) or a 2-chlorotrityl chloride resin (for a C-terminal carboxylic acid, which can then be used for cyclization).

    • Swell the resin in dimethylformamide (DMF) for at least 1 hour.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group.

    • Repeat the treatment once.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (4 equivalents), a coupling agent like HATU (3.9 equivalents), and a base like diisopropylethylamine (DIPEA) (8 equivalents) in DMF.

    • Add the coupling solution to the resin and agitate for 1-2 hours.

    • Monitor the reaction completion using a Kaiser test. If the test is positive, repeat the coupling.

    • Wash the resin with DMF and dichloromethane (DCM).

  • N-terminal Acylation:

    • After the final amino acid has been coupled and deprotected, acylate the N-terminus with myristic acid using standard coupling conditions.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude product.

Representative HPLC Purification of this compound
  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of a strong solvent like DMSO, then dilute with the initial mobile phase A.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

    • Mobile Phase A: Water with 0.1% TFA.

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Flow Rate: 1 mL/min for analytical, higher for preparative scale.

    • Gradient:

      • 20-60% B over 40 minutes.

      • 60-100% B over 5 minutes.

      • Hold at 100% B for 5 minutes.

      • Re-equilibrate at 20% B for 10 minutes.

    • Detection: 214 nm and 280 nm.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the major peak.

    • Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry.

    • Pool the pure fractions and lyophilize to obtain the final product. All compounds with antibacterial activity should have a purity of >95%.[1]

Quantitative Data

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Analogs (µg/mL)

PathogenThis compoundDodecathis compoundThis compound-BP
Staphylococcus aureus USA30010.52
Streptococcus pyogenes ATCC1961510.1251
Clostridium difficile HM8920.58
Vancomycin-resistant Enterococci (VRE)1-40.5-24-16

Data compiled from published studies.[1] Dodecathis compound is an optimized analog with a dodecanoic acid tail, while this compound-BP has a biphenyl group instead of the myristic acid tail.[1][3]

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_purification Purification & Analysis Resin_Prep Resin Swelling Deprotection Fmoc Deprotection Resin_Prep->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Acylation N-terminal Acylation Coupling->Acylation Cleavage Cleavage & Deprotection Acylation->Cleavage Crude_Peptide Crude this compound Cleavage->Crude_Peptide HPLC RP-HPLC Crude_Peptide->HPLC Analysis Purity Analysis (UPLC/MS) HPLC->Analysis Lyophilization Lyophilization Analysis->Lyophilization Pure_this compound Pure this compound (>95%) Lyophilization->Pure_this compound

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Purity

troubleshooting_purity Start Low Purity of Crude this compound Check_Synthesis Review Synthesis Steps Start->Check_Synthesis Check_Purification Optimize Purification Start->Check_Purification Incomplete_Coupling Incomplete Coupling? Check_Synthesis->Incomplete_Coupling Yes Aggregation Aggregation during Synthesis? Check_Synthesis->Aggregation Yes Side_Reactions Side Reactions during Cleavage? Check_Synthesis->Side_Reactions Yes Poor_Resolution Poor HPLC Resolution? Check_Purification->Poor_Resolution Yes Coelution Co-eluting Impurities? Check_Purification->Coelution Yes Solution_Coupling Increase coupling time / Double couple Incomplete_Coupling->Solution_Coupling Solution_Aggregation Use lower substitution resin / Additives Aggregation->Solution_Aggregation Solution_Cleavage Optimize scavenger cocktail Side_Reactions->Solution_Cleavage Solution_Resolution Adjust HPLC gradient / Use different column Poor_Resolution->Solution_Resolution Solution_Coelution Change mobile phase / 2D-HPLC Coelution->Solution_Coelution

Caption: Troubleshooting flowchart for addressing low purity issues.

This compound Mechanism of Action

Caption: this compound inhibits cell wall synthesis by binding to C55-P and C55-PP.

References

Technical Support Center: Working with Cilagicin In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support resource provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges associated with Cilagicin in in vitro settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a novel and potent antibiotic belonging to the MAC-lactone class of molecules. Its large and hydrophobic chemical structure inherently leads to poor aqueous solubility. This can result in compound precipitation, inaccurate concentration measurements, and unreliable data in aqueous in vitro assay systems.

Q2: What is the primary mechanism of action for this compound?

A2: this compound is a known potent inhibitor of human complement C1s protease. This activity is a key consideration when designing in vitro experiments, as the compound's effects on this protease can have downstream consequences in relevant biological assays.

Q3: Which solvent should I use to dissolve this compound?

A3: Due to its hydrophobic nature, this compound should be dissolved in a 100% anhydrous organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used and effective solvent for preparing high-concentration stock solutions of this compound.

Q4: How can I prevent my this compound from precipitating when I add it to my aqueous assay buffer?

A4: To minimize precipitation, it is crucial to keep the final concentration of the organic solvent (like DMSO) in your aqueous assay buffer as low as possible, typically below 1% and ideally under 0.5%. It is also important to ensure rapid and thorough mixing immediately after adding the this compound stock solution to the buffer. Preparing intermediate dilutions in a mix of organic solvent and aqueous buffer can also help to avoid a sudden polarity shock that can cause precipitation.

Q5: What are some common indicators of this compound precipitation in my experiment?

A5: Visual indicators of precipitation include the appearance of a cloudy or hazy solution, visible particulate matter, or a film on the surface of the well or tube. Spectrophotometric readings at wavelengths around 340 nm can also be used to detect light scattering caused by insoluble particles.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in vitro.

Issue Potential Cause Recommended Solution
Low or inconsistent bioactivity This compound precipitation leading to a lower effective concentration.- Prepare a fresh stock solution in 100% anhydrous DMSO. - Decrease the final concentration of this compound in the assay. - Include a solubility-enhancing agent such as a non-ionic surfactant (e.g., Tween-80 at 0.01-0.1%) or a cyclodextrin in the assay buffer.
Cloudy or hazy appearance in wells The concentration of this compound exceeds its solubility limit in the aqueous assay buffer.- Reduce the final DMSO concentration in the assay to <0.5%. - Perform serial dilutions of the this compound stock solution in the assay buffer to determine the solubility limit empirically. - Use a different assay buffer with a slightly adjusted pH or ionic strength, if compatible with the experimental system.
High variability between replicate wells Incomplete dissolution of the this compound stock or precipitation upon dilution.- Ensure the this compound stock solution is completely dissolved before use by vortexing thoroughly. - Add the this compound stock solution directly to the assay buffer with vigorous mixing to ensure rapid dispersion. - Prepare a larger volume of the final this compound working solution to ensure homogeneity before dispensing into individual wells.
Time-dependent loss of activity This compound may be unstable or precipitating out of solution over the course of a long incubation period.- Minimize the incubation time if experimentally feasible. - Assess the stability of this compound in the assay buffer over the experimental time course. - Consider including a stabilizing agent, if known for this class of compounds.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Materials:

    • This compound (lyophilized powder)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, high-precision microcentrifuge tubes

    • Calibrated pipettes

  • Procedure for 10 mM Stock Solution:

    • Equilibrate the vial of lyophilized this compound to room temperature before opening to prevent moisture condensation.

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of 100% anhydrous DMSO to achieve a final concentration of 10 mM.

    • Vortex the solution vigorously for 2-5 minutes until the this compound is completely dissolved. A brief sonication step in a water bath can aid dissolution if needed.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

  • Procedure for Preparing Working Solutions:

    • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in 100% DMSO to create a range of intermediate concentrations.

    • To prepare the final working concentration, dilute the intermediate DMSO solution into the pre-warmed aqueous assay buffer. Crucially, the final DMSO concentration should not exceed 1% (v/v).

    • Add the this compound-DMSO solution to the assay buffer and immediately mix thoroughly by pipetting or vortexing to ensure rapid and uniform dispersion.

Protocol 2: Human C1s Protease Inhibition Assay
  • Materials:

    • Human C1s protease

    • Fluorogenic C1s substrate (e.g., Z-Lys-SBzl)

    • Assay Buffer (e.g., Tris-buffered saline, pH 7.4)

    • This compound working solutions

    • Positive control inhibitor (e.g., a known serine protease inhibitor)

    • 96-well black microplate

    • Fluorescence plate reader

  • Procedure:

    • Add 50 µL of Assay Buffer to each well of the 96-well plate.

    • Add 2 µL of the this compound working solutions (or DMSO as a vehicle control) to the appropriate wells.

    • Add 25 µL of the human C1s protease solution to each well and mix gently.

    • Incubate the plate at 37°C for 15 minutes to allow for the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 25 µL of the fluorogenic C1s substrate to each well.

    • Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths every minute for 30 minutes.

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition for each concentration of this compound and calculate the IC50 value.

Visualizations

Cilagicin_Solubilization_Workflow cluster_assay In Vitro Assay cilagicin_powder Lyophilized this compound stock_solution 10 mM Stock Solution in DMSO cilagicin_powder->stock_solution Dissolve dmso 100% Anhydrous DMSO dmso->stock_solution intermediate_dilution Intermediate Dilutions in 100% DMSO stock_solution->intermediate_dilution working_solution Final Working Solution (<1% DMSO) intermediate_dilution->working_solution Dilute & Mix Rapidly assay_buffer Aqueous Assay Buffer assay_buffer->working_solution assay_plate 96-Well Plate working_solution->assay_plate incubation Incubation assay_plate->incubation readout Data Acquisition incubation->readout

Caption: Workflow for preparing this compound solutions for in vitro assays.

Cilagicin_MOA C1s Human C1s Protease Product Cleaved Product C1s->Product Cleavage Substrate C1s Substrate Substrate->C1s This compound This compound This compound->C1s Inhibition

Caption: Mechanism of action of this compound as a C1s protease inhibitor.

Modifying Cilagicin to reduce off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on modifying Cilagicin to reduce off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

A1: this compound is a synthetically derived lipodepsipeptide antibiotic with strong activity against a range of clinically relevant Gram-positive pathogens, including multidrug-resistant strains.[1][2][3] Its unique mechanism of action involves binding to and sequestering two essential lipid molecules, undecaprenyl phosphate (C55-P) and undecaprenyl pyrophosphate (C55-PP).[4][5] These molecules are indispensable carriers for the transport of peptidoglycan precursors across the bacterial cell membrane, a critical step in cell wall biosynthesis.[5][6] By sequestering both C55-P and C55-PP, this compound effectively halts cell wall construction, leading to bacterial cell death.[2]

Q2: What are the primary off-target effects or limitations of the original this compound?

A2: The principal limitation identified for the original this compound is not direct cytotoxicity, as it has been shown to not harm human cells, but rather a significant off-target effect related to its pharmacokinetic properties.[2] Specifically, this compound exhibits high binding to human serum proteins.[1][3] This high serum binding reduces the concentration of free, active drug available in the bloodstream, thereby diminishing its in vivo efficacy and rendering it less effective in treating systemic infections in animal models.[1][3]

Q3: How can this compound be modified to reduce high serum binding while maintaining potency?

A3: Research has shown that modifications to the N-terminal acyl tail of this compound are most effective at balancing serum binding and antibacterial potency.[1] While changes to the depsipeptide core have been largely unsuccessful at improving potency, modulating the hydrophobicity of the aliphatic tail has proven fruitful.[1] Strategies include:

  • Replacing the myristic acid tail: Substituting the original N-terminal myristic acid with a biphenyl (BP) substituent (creating this compound-BP) successfully reduced serum binding, but at the cost of decreased potency against some pathogens.[1][2]

  • Optimizing the aliphatic chain length: A systematic survey of N-acyl substituents of varying carbon lengths revealed that an N-terminal dodecanoic acid (a 12-carbon chain) provided the best balance of high potency and low serum binding.[1][3]

Q4: What is Dodecathis compound and why is it considered an optimized clinical development candidate?

A4: Dodecathis compound is an analog of this compound that features an N-terminal dodecanoic acid instead of the original myristic acid.[1][3] It is considered an optimized candidate because it successfully addresses the primary limitation of the parent compound. Dodecathis compound exhibits a superior balance of high potency against a wide range of Gram-positive pathogens, even in the presence of serum, and reduced serum binding, which improves its in vivo activity.[1] Importantly, it retains the dual C55-P and C55-PP binding mechanism and, like this compound, evades the development of resistance.[1]

Q5: How does this compound's dual-binding mechanism help in evading bacterial resistance?

A5: this compound's ability to take two essential molecules offline is thought to present an insurmountable barrier to resistance. Many existing antibiotics, such as bacitracin, bind to only one of these molecules (C55-PP). Bacteria can often develop resistance to such drugs by utilizing the remaining, unbound molecule to continue building their cell walls.[4] Because this compound sequesters both C55-P and C55-PP, the bacterium is left with no alternative pathway for this critical step in cell wall synthesis.[5] Serial passaging experiments, where bacteria are repeatedly exposed to sub-lethal doses of the antibiotic, have shown no development of resistance to this compound or its optimized analog, Dodecathis compound.[1]

Troubleshooting Guides

Problem: My modified this compound analog shows significantly reduced antibacterial potency.

Possible Cause Troubleshooting Step
Ineffective Core Modification The depsipeptide core of this compound is highly optimized for target engagement. Most modifications to the core, including amino acid substitutions (e.g., with glutamic acid) or changes to stereochemistry, drastically reduce or abolish antibacterial activity.[1]
Suboptimal N-Acyl Side Chain The length and hydrophobicity of the N-acyl tail are critical for potency. Both aromatic (e.g., biphenyl) and aliphatic substituents can modulate activity. An overly long or short chain can lead to poor interaction with the bacterial membrane or the target molecules.[1]
Loss of Dual-Binding Mechanism The modification may have disrupted the compound's ability to bind both C55-P and C55-PP. This can be tested using an in vitro activity suppression assay (see Experimental Protocols).

Solution Workflow:

  • Prioritize N-Acyl Tail Modifications: Focus synthetic efforts on altering the N-terminal lipid tail rather than the peptide core.

  • Systematic Acyl Scan: Synthesize a series of analogs with varying aliphatic N-acyl chain lengths (e.g., from C6 to C18) to identify the optimal length for potency in your target pathogens.[1]

  • Verify Mechanism: For promising analogs, perform an antibiotic activity suppression assay to confirm that the dual-binding mechanism is intact.

Problem: My this compound analog is potent in vitro but shows poor efficacy in animal models.

Possible Cause Troubleshooting Step
High Serum Binding The most likely cause is that the analog still binds strongly to serum proteins, reducing its bioavailability. This is often an issue with highly hydrophobic N-acyl tails (e.g., myristic acid).[1][3]
Poor Pharmacokinetics (PK) Beyond serum binding, the analog may have other unfavorable PK properties such as rapid clearance or poor distribution to the site of infection.

Solution Workflow:

  • Perform Serum MIC Assays: Determine the Minimum Inhibitory Concentration (MIC) of your analog both in the absence and presence of 10% human serum. A significant increase in the MIC value in the presence of serum indicates high serum binding.[1]

  • Synthesize Less Hydrophobic Analogs: If serum binding is high, design and synthesize analogs with shorter or less hydrophobic N-acyl tails. Dodecathis compound (C12 tail) was found to be a significant improvement over the original this compound (C14 tail).[1]

  • Conduct PK Studies: For lead candidates, conduct pharmacokinetic studies in an appropriate animal model to assess parameters like half-life, clearance, and volume of distribution.

Quantitative Data Summary

The table below summarizes the in vitro activity (MIC in µg/mL) of this compound and its key analogs against Staphylococcus aureus USA300, highlighting the impact of structural modifications on potency and serum binding.

CompoundN-Acyl TailMIC without Serum (µg/mL)MIC with 10% Serum (µg/mL)Fold Increase
This compound Myristic Acid (C14)0.51632x
This compound-BP Biphenyl111x
Dodecathis compound (21) Dodecanoic Acid (C12)0.512x

Data adapted from studies on this compound optimization.[1]

Experimental Protocols

Protocol 1: Antibiotic Activity Suppression Assay

This assay confirms whether a this compound analog retains the dual-binding mechanism of action by testing if its antibacterial activity can be neutralized by an excess of its molecular targets, C55-P and C55-PP.

Materials:

  • This compound analog to be tested

  • Target bacterial strain (e.g., S. aureus USA300)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Undecaprenyl phosphate (C55-P) and Undecaprenyl pyrophosphate (C55-PP) stock solutions

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Methodology:

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight. Dilute the culture to achieve a final concentration of 5 x 10⁵ CFU/mL in CAMHB in the wells of the microtiter plate.

  • Prepare Antibiotic Dilutions: Prepare a 2-fold serial dilution of the this compound analog in CAMHB.

  • Prepare Target Lipid Solutions: Prepare solutions of C55-P and C55-PP in the assay medium.

  • Assay Setup:

    • In a 96-well plate, add the bacterial inoculum to all wells.

    • To separate sets of wells, add the serial dilutions of the this compound analog.

    • To other sets of wells, first add a fixed molar excess of either C55-P or C55-PP (e.g., 1:1, 2:1, 5:1 molar ratio of lipid to antibiotic) and then add the serial dilutions of the analog.

    • Include controls: bacteria only (growth control) and media only (sterility control).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

  • Data Analysis: Compare the MIC values of the analog in the absence and presence of C55-P and C55-PP. A significant increase in the MIC in the presence of the lipids indicates that the antibiotic's activity is being suppressed, confirming that it binds to these targets.[1][5]

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay with Serum

This assay assesses the impact of serum binding on the potency of a this compound analog.

Methodology:

  • Follow steps 1, 2, 5, and 6 from the Activity Suppression Assay protocol.

  • Assay Setup: Prepare two parallel sets of 96-well plates.

    • Plate A (Without Serum): Perform the MIC assay using standard CAMHB.

    • Plate B (With Serum): Perform the MIC assay using CAMHB supplemented with 10% heat-inactivated human serum.

  • Data Analysis: Compare the MIC values from Plate A and Plate B. A large fold-increase in the MIC in the presence of serum indicates significant serum protein binding, which may predict lower in vivo efficacy.[1]

Visualizations

Caption: this compound's dual-binding mechanism halting bacterial cell wall synthesis.

Cilagicin_Modification_Workflow start Start: Original this compound (High Potency, High Serum Binding) synthesis Synthesize Analogs with Modified N-Acyl Tails (Vary length & hydrophobicity) start->synthesis mic_assay In Vitro MIC Assay (without serum) synthesis->mic_assay potency_check Potent? mic_assay->potency_check serum_mic In Vitro MIC Assay (with 10% serum) potency_check->serum_mic Yes discard Discard or Redesign potency_check->discard No serum_check Low Serum Binding? serum_mic->serum_check serum_check->synthesis No (Redesign Tail) moa_check Verify Mechanism of Action (Activity Suppression Assay) serum_check->moa_check Yes moa_ok Dual Binding Intact? moa_check->moa_ok in_vivo In Vivo Efficacy Studies (Mouse Infection Model) moa_ok->in_vivo Yes moa_ok->discard No end Optimized Candidate (e.g., Dodecathis compound) in_vivo->end

Caption: Workflow for the rational design and testing of this compound analogs.

References

Technical Support Center: Synthesis of Cilagicin and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working on the synthesis of Cilagicin and its derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the solid-phase peptide synthesis (SPPS) of this compound.

General Troubleshooting Workflow

G cluster_0 Troubleshooting Workflow start Identify Issue (e.g., Low Yield, Impurity) step1 Analyze Synthesis Data (HPLC, Mass Spec) start->step1 step2 Consult Troubleshooting Guide step1->step2 step3 Isolate Potential Cause step2->step3 step4 Implement Corrective Action step3->step4 Cause Identified reassess Re-evaluate Cause step3->reassess Cause Unclear step5 Re-run Synthesis/Analysis step4->step5 end Issue Resolved step5->end Successful step5->reassess Unsuccessful reassess->step3

Caption: A general workflow for troubleshooting issues in this compound synthesis.

Question 1: What are the potential causes of low final yield of synthetic this compound?

Answer: Low yield in solid-phase peptide synthesis (SPPS) can stem from several factors. Incomplete deprotection of the Fmoc group, poor coupling efficiency of amino acids, and loss of peptide from the resin during synthesis are common culprits. For a lipopeptide like this compound, steric hindrance from the growing peptide chain and the lipid moiety can exacerbate these issues. Additionally, suboptimal cleavage from the resin or degradation of the peptide during final purification can significantly reduce the overall yield.

Question 2: How can I improve the coupling efficiency of amino acids during the synthesis?

Answer: To improve coupling efficiency, consider the following strategies:

  • Optimize Coupling Reagents: While standard reagents like HBTU/HOBt are effective, for difficult couplings (e.g., hindered amino acids), consider using more potent activators like HATU or COMU.

  • Double Coupling: If a coupling reaction is known to be difficult, performing the reaction twice before proceeding to the next deprotection step can help drive it to completion.

  • Extended Reaction Times: Increasing the coupling reaction time from the standard 1-2 hours to 4 hours or even overnight can improve yields for slow-reacting amino acids.

  • Monitoring the Reaction: Use a qualitative test, such as the Kaiser test, to check for the presence of free amines on the resin. A positive test indicates incomplete coupling, and the coupling step should be repeated.

Question 3: I am observing a significant number of deletion sequences in my final product. What is the cause and how can I prevent this?

Answer: Deletion sequences are typically the result of incomplete coupling at one or more steps in the synthesis. This can be caused by the factors mentioned in the previous question. To prevent this:

  • Ensure efficient and complete coupling at every step by using the strategies outlined above (optimized reagents, double coupling, extended reaction times).

  • Thoroughly wash the resin between steps to remove any unreacted reagents that might interfere with subsequent reactions.

  • Consider using a resin with a lower substitution level, which can reduce steric hindrance between peptide chains.

Question 4: The purity of my cleaved peptide is low, with many side-product peaks on HPLC. What could be the issue?

Answer: Low purity post-cleavage can be due to several factors:

  • Incomplete Deprotection of Side Chains: Ensure the cleavage cocktail and reaction time are appropriate for the protecting groups used on your amino acid side chains.

  • Side Reactions during Cleavage: The cleavage process can generate reactive species that may modify the peptide. Use appropriate scavengers in your cleavage cocktail (e.g., triisopropylsilane, water, dithiothreitol) to quench these reactive species.

  • Premature Cleavage: Some peptide may be lost from the resin during the synthesis, especially with repeated acid-labile deprotection steps. Using a more stable resin linker can mitigate this.

  • Aggregation: Lipopeptides like this compound can be prone to aggregation. Ensure the peptide is fully dissolved in an appropriate solvent before purification.

Frequently Asked Questions (FAQs)

Question 1: What is the mechanism of action of this compound?

Answer: this compound has a unique dual-binding mechanism of action. It targets and sequesters two essential lipid carriers in the bacterial cell wall synthesis pathway: undecaprenyl monophosphate (C55-P) and undecaprenyl diphosphate (C55-PP)[1][2]. By binding to both of these molecules, this compound effectively halts the transport of peptidoglycan precursors across the cell membrane, leading to the disruption of cell wall synthesis and ultimately bacterial cell death[2]. This dual-targeting is believed to be a key reason for its high potency and the difficulty for bacteria to develop resistance[2].

Mechanism of Action of this compound

G cluster_0 Bacterial Cell Wall Synthesis cluster_1 This compound Action C55PP C55-PP C55P C55-P C55PP->C55P Translocation & Recycling Cell_wall Cell Wall Synthesis C55P->Cell_wall Essential for Peptidoglycan_precursor Peptidoglycan Precursor Peptidoglycan_precursor->C55PP Forms complex This compound This compound This compound->C55PP Inhibits This compound->C55P Inhibits

Caption: this compound inhibits bacterial cell wall synthesis by binding to both C55-P and C55-PP.

Question 2: Why was the original this compound modified to this compound-BP and subsequently to dodecathis compound?

Answer: The original synthetic this compound, which has an N-terminal myristic acid, showed high binding to serum proteins. This high serum binding reduced its effectiveness in vivo[3][4]. To address this, a derivative called this compound-BP was created by replacing the myristic acid with a biphenyl group. This modification successfully reduced serum binding and improved in vivo efficacy, but it also led to a decrease in potency against some bacterial strains[3][4]. Further optimization led to the development of dodecathis compound, which features an N-terminal dodecanoic acid. This analog was found to provide a better balance of high potency and low serum binding, making it a more promising candidate for further therapeutic development[3][4].

Question 3: What is the "syn-BNP" approach used to discover this compound?

Answer: The "synthetic-bioinformatic natural product" (syn-BNP) approach is a drug discovery strategy that combines computational biology and synthetic chemistry[2][5]. It involves:

  • Bioinformatic Analysis: Mining bacterial genome sequences to identify biosynthetic gene clusters (BGCs) that are predicted to produce novel, uncharacterized natural products[2].

  • Structure Prediction: Using computational tools to predict the chemical structure of the molecule that the identified BGC would produce[2].

  • Chemical Synthesis: Chemically synthesizing the predicted structure in the laboratory[2][5].

  • Biological Testing: Screening the synthesized compound for desired biological activity, such as antibiotic effects[2].

This approach allows researchers to access novel chemical diversity from bacteria that are difficult or impossible to grow in the lab.

Question 4: Against which types of bacteria is this compound most effective?

Answer: this compound and its optimized analogs are potent against a range of Gram-positive bacteria, including several that are resistant to multiple existing antibiotics[2][3]. It has shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococci (VRE), and Clostridioides difficile[2]. It generally does not show strong activity against Gram-negative bacteria[6].

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) of this compound and its analogs against various bacterial strains. Lower MIC values indicate higher potency.

CompoundOrganismMIC (µg/mL)Reference
This compoundS. aureus (MRSA)1[2]
This compoundE. faecium (VRE)1[2]
This compoundC. difficile1[2]
This compound-BPS. aureus (MRSA)2[3]
Dodecathis compoundS. aureus (MRSA)1[3]

Experimental Protocols

1. General Protocol for Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the general steps for synthesizing a lipopeptide like this compound using Fmoc-based chemistry.

Workflow for Solid-Phase Synthesis of this compound

G cluster_0 SPPS Cycle cluster_1 Final Steps start Start with Resin deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 2. Wash (DMF, DCM, etc.) deprotection->wash1 coupling 3. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) wash1->coupling wash2 4. Wash (DMF, DCM, etc.) coupling->wash2 repeat Repeat for each amino acid wash2->repeat repeat->deprotection Next amino acid lipid_coupling N-terminal Lipid Coupling (e.g., Dodecanoic Acid) repeat->lipid_coupling Final amino acid cleavage Cleavage from Resin & Side-chain Deprotection lipid_coupling->cleavage purification Purification (e.g., RP-HPLC) cleavage->purification final_product Pure this compound Analog purification->final_product

Caption: A workflow diagram for the solid-phase synthesis of this compound.

Materials:

  • Fmoc-protected amino acids

  • Solid-phase resin (e.g., Rink Amide resin)

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Reagents for deprotection: Piperidine

  • Coupling reagents: HBTU/HOBt or HATU, and a base like Diisopropylethylamine (DIPEA)

  • N-terminal lipid (e.g., Dodecanoic acid)

  • Cleavage cocktail (e.g., Trifluoroacetic acid (TFA), triisopropylsilane (TIS), water)

  • Reversed-phase HPLC for purification

Methodology:

  • Resin Swelling: The resin is swelled in DMF for 30-60 minutes.

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treating with 20% piperidine in DMF for 20-30 minutes. The resin is then washed thoroughly with DMF and DCM.

  • Amino Acid Coupling: The desired Fmoc-protected amino acid is pre-activated with a coupling reagent (e.g., HBTU/HOBt) and a base (DIPEA) in DMF and then added to the resin. The reaction is allowed to proceed for 1-2 hours. The resin is then washed.

  • Repeat Cycle: Steps 2 and 3 are repeated for each amino acid in the this compound sequence.

  • N-terminal Acylation: After the final amino acid is coupled and deprotected, the N-terminal lipid (e.g., dodecanoic acid) is coupled to the N-terminus of the peptide using standard coupling conditions.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed by treatment with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-4 hours.

  • Precipitation and Purification: The cleaved peptide is precipitated with cold ether, centrifuged, and the pellet is washed. The crude peptide is then purified using reversed-phase HPLC.

  • Characterization: The final product is characterized by mass spectrometry and analytical HPLC to confirm its identity and purity.

2. Protocol for Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the potency of this compound against a specific bacterial strain.

Materials:

  • Synthetic this compound (or analog) dissolved in DMSO[3].

  • Bacterial strain of interest (e.g., S. aureus).

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer or plate reader.

Methodology:

  • Prepare Bacterial Inoculum: A culture of the test bacterium is grown to the mid-logarithmic phase and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in the growth medium.

  • Serial Dilution of this compound: A stock solution of this compound is serially diluted (usually two-fold) in the 96-well plate using the growth medium to create a range of concentrations[3].

  • Inoculation: The standardized bacterial inoculum is added to each well of the 96-well plate containing the different concentrations of this compound.

  • Controls: Positive (bacteria with no antibiotic) and negative (medium only) controls are included on each plate.

  • Incubation: The plate is incubated at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • Determine MIC: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a plate reader.

References

Validation & Comparative

Cilagicin vs. Vancomycin: A Comparative Analysis of Efficacy Against MRSA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of cilagicin and the widely-used antibiotic, vancomycin, against Methicillin-Resistant Staphylococcus aureus (MRSA). This analysis is supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action and experimental workflows.

Executive Summary

This compound, a novel synthetic antibiotic, and its analogs demonstrate potent activity against a range of Gram-positive bacteria, including MRSA.[1][2] Notably, this compound operates through a unique dual-binding mechanism that targets two essential molecules in bacterial cell wall synthesis, C55-P and C55-PP. This dual-target approach is believed to contribute to its low propensity for inducing resistance. Vancomycin, a glycopeptide antibiotic, has long been a frontline treatment for serious MRSA infections. However, its efficacy is increasingly challenged by the emergence of strains with reduced susceptibility, a phenomenon known as "MIC creep". This guide presents a head-to-head comparison of their in vitro efficacy, mechanisms of action, and the experimental protocols used for their evaluation.

Quantitative Data Comparison

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound analogs (C58 and C59) and vancomycin against a panel of 39 MRSA isolates.[3]

AntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MBC₉₀ (µg/mL)
This compound Analog (C58) Not ReportedComparable to VancomycinLess than Vancomycin
This compound Analog (C59) Not ReportedComparable to VancomycinLess than Vancomycin
Vancomycin Not ReportedComparable to C58/C59Higher than C58/C59

Note: While the exact MIC₅₀ values were not provided in the direct comparative study, the MIC₉₀ values for the this compound analogs were reported to be comparable to vancomycin. The MBC₉₀ values for the this compound analogs were lower than that of vancomycin, indicating superior bactericidal activity.[3]

Experimental Protocols

The in vitro efficacy of this compound and vancomycin against MRSA is primarily determined through the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC), following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination (CLSI M07-A10)
  • Preparation of Bacterial Inoculum:

    • MRSA isolates are cultured on an appropriate agar medium (e.g., Tryptic Soy Agar) for 18-24 hours.

    • Colonies are suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • The standardized bacterial suspension is then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Preparation of Antibiotic Dilutions:

    • Stock solutions of this compound and vancomycin are prepared.

    • Serial two-fold dilutions of each antibiotic are made in CAMHB in 96-well microtiter plates to achieve a range of concentrations.

  • Inoculation and Incubation:

    • Each well containing the diluted antibiotic is inoculated with the prepared bacterial suspension.

    • A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included on each plate.

    • The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • The MIC is visually determined as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria.

Mandatory Visualizations

Signaling Pathways and Mechanisms of Action

Cilagicin_Mechanism cluster_this compound This compound Action This compound This compound C55P Undecaprenyl Phosphate (C55-P) This compound->C55P Binds C55PP Undecaprenyl Pyrophosphate (C55-PP) This compound->C55PP Binds Lipid_I_II_synthesis Inhibition of Lipid I and II Synthesis C55P->Lipid_I_II_synthesis C55PP->Lipid_I_II_synthesis Cell_Wall_Synthesis Inhibition of Peptidoglycan Synthesis Lipid_I_II_synthesis->Cell_Wall_Synthesis

Caption: Mechanism of action of this compound.

Vancomycin_Mechanism cluster_vancomycin Vancomycin Action Vancomycin Vancomycin D_Ala_D_Ala D-alanyl-D-alanine Terminus of Peptidoglycan Precursor Vancomycin->D_Ala_D_Ala Binds Transglycosylation Inhibition of Transglycosylation D_Ala_D_Ala->Transglycosylation Transpeptidation Inhibition of Transpeptidation D_Ala_D_Ala->Transpeptidation Cell_Wall_Synthesis Inhibition of Peptidoglycan Cross-linking Transglycosylation->Cell_Wall_Synthesis Transpeptidation->Cell_Wall_Synthesis

Caption: Mechanism of action of Vancomycin.

Experimental Workflow

Experimental_Workflow cluster_workflow Comparative Efficacy Workflow A MRSA Isolate Culture and Standardization C Inoculation of Microtiter Plates A->C B Preparation of Serial Dilutions of this compound and Vancomycin B->C D Incubation (35°C for 16-20h) C->D E MIC Determination (Visual Inspection) D->E F Data Analysis and Comparison E->F

Caption: Experimental workflow for MIC determination.

Conclusion

This compound and its analogs present a promising alternative to vancomycin for the treatment of MRSA infections. Their novel dual-binding mechanism of action and potent bactericidal activity, as indicated by lower MBC values, suggest a significant therapeutic advantage.[3] Furthermore, the observed low propensity for resistance development with this compound analogs addresses a critical challenge in antibiotic therapy.[3] While vancomycin remains a clinically important antibiotic, the continued emergence of resistant strains necessitates the development and evaluation of new compounds like this compound. Further clinical studies are warranted to fully assess the in vivo efficacy and safety profile of this compound and its analogs in treating MRSA infections.

References

A Comparative Analysis of the Antibacterial Mechanisms of Cilagicin and Bacitracin

Author: BenchChem Technical Support Team. Date: November 2025

In the ongoing battle against antimicrobial resistance, understanding the precise mechanisms of action of novel and existing antibiotics is paramount for the development of effective therapeutics. This guide provides a detailed comparison of Cilagicin, a recently developed synthetic antibiotic, and Bacitracin, a long-established polypeptide antibiotic. Both agents target the bacterial cell wall synthesis pathway, yet their distinct molecular interactions lead to significant differences in efficacy and resistance profiles.

Mechanism of Action: A Tale of Two Targets

Both this compound and Bacitracin exert their antibacterial effects by disrupting the peptidoglycan synthesis cycle, a crucial process for maintaining the integrity of the bacterial cell wall, particularly in Gram-positive bacteria.[1][2] The core of this process involves the lipid carrier undecaprenyl phosphate (C55-P), which transports peptidoglycan precursors across the cell membrane.[1][3]

Bacitracin's Mechanism:

Bacitracin's primary mechanism involves the inhibition of the dephosphorylation of undecaprenyl pyrophosphate (C55-PP) to undecaprenyl phosphate (C55-P).[3][4] This action is dependent on the presence of a divalent metal ion, typically zinc (Zn²⁺), with which Bacitracin forms a complex.[5][6] This complex then binds tightly to C55-PP, sequestering it and preventing its recycling back to C55-P.[4][6] By locking the carrier in its pyrophosphate form, Bacitracin effectively halts the transport of new cell wall building blocks, leading to a weakened cell wall and eventual cell lysis.[1][7]

This compound's Novel Dual-Target Mechanism:

This compound represents a significant advancement by employing a dual-targeting mechanism within the same pathway.[8] It binds to both undecaprenyl pyrophosphate (C55-PP) and its dephosphorylated form, undecaprenyl phosphate (C55-P).[9][10] This ability to incapacitate two essential molecules in the lipid cycle is a key feature that distinguishes it from Bacitracin.[8] By sequestering both forms of the lipid carrier, this compound creates a more comprehensive and robust blockade of cell wall synthesis. This dual action is believed to be the primary reason for its potent activity and its remarkable ability to evade the development of resistance.[9][10]

Comparative Data Overview

The following table summarizes the key mechanistic and performance differences between this compound and Bacitracin.

FeatureThis compoundBacitracin
Primary Molecular Target(s) Undecaprenyl Phosphate (C55-P) & Undecaprenyl Pyrophosphate (C55-PP)[9]Undecaprenyl Pyrophosphate (C55-PP)[3][4][5]
Requirement for Metal Ion NoYes (Typically Zn²⁺)[5][6]
Mechanism of Action Sequestration of two essential lipid carriers in the peptidoglycan synthesis cycle.[8][9]Inhibition of the dephosphorylation of the C55-PP lipid carrier.[1][3]
Spectrum of Activity Potent against a range of Gram-positive pathogens, including multidrug-resistant strains like MRSA and VRE.[8][11]Primarily effective against Gram-positive bacteria such as Staphylococcus and Streptococcus.[1][2][3]
Resistance Profile No resistance detected in laboratory tests, even after prolonged exposure.[9][12] The dual-target mechanism presents a significant barrier to resistance development.[10]Resistance can occur, though it is not as widespread as with some other antibiotics.[1]

Visualizing the Mechanisms

The following diagrams illustrate the distinct points of intervention for each antibiotic within the bacterial cell wall synthesis pathway.

Bacitracin_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_extracellular Exterior (Cell Wall Synthesis) UDP_NAG_NAM UDP-NAG-NAM (Precursor) Lipid_I Lipid I UDP_NAG_NAM->Lipid_I Translocase I C55_P C55-P (Lipid Carrier) C55_P->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II Translocase II C55_PP C55-PP Lipid_II->C55_PP Peptidoglycan Growing Peptidoglycan Chain Lipid_II->Peptidoglycan C55_PP->C55_P Dephosphorylation (Recycling) Precursor_Synth Precursor Synthesis Precursor_Synth->UDP_NAG_NAM Bacitracin Bacitracin-Zn²⁺ Complex Bacitracin->C55_PP Binds & Sequesters Cilagicin_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_extracellular Exterior (Cell Wall Synthesis) UDP_NAG_NAM UDP-NAG-NAM (Precursor) Lipid_I Lipid I UDP_NAG_NAM->Lipid_I Translocase I C55_P C55-P (Lipid Carrier) C55_P->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II Translocase II C55_PP C55-PP Lipid_II->C55_PP Peptidoglycan Growing Peptidoglycan Chain Lipid_II->Peptidoglycan C55_PP->C55_P Dephosphorylation (Recycling) Precursor_Synth Precursor Synthesis Precursor_Synth->UDP_NAG_NAM This compound This compound This compound->C55_P Binds & Sequesters This compound->C55_PP Binds & Sequesters Resistance_Workflow start Day 1: Determine Initial MIC culture Culture bacteria in 0.5x MIC of antibiotic start->culture passage After 24h, transfer culture to fresh medium with new antibiotic dilutions culture->passage determine_mic Determine new MIC passage->determine_mic loop_cond Repeat for 10-30 days determine_mic->loop_cond loop_cond->culture Next Day end Analyze MIC trend for resistance loop_cond->end End of Period

References

Validating Cilagicin's Dual-Binding Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cilagicin, a novel synthetic lipopeptide antibiotic, has emerged as a promising candidate in the fight against multidrug-resistant Gram-positive bacteria. Its unique dual-binding mechanism of action, targeting two essential lipid carriers in the bacterial cell wall synthesis pathway, is believed to be the key to its potent activity and low propensity for resistance development. This guide provides a comprehensive comparison of this compound and its optimized analog, Dodecathis compound, with other antibiotics that act on related pathways, supported by experimental data and detailed methodologies.

Executive Summary

This compound and its derivative, Dodecathis compound, exhibit potent bactericidal activity against a range of clinically relevant Gram-positive pathogens. Their unique mechanism involves the simultaneous sequestration of two essential lipid carriers, undecaprenyl phosphate (C55-P) and undecaprenyl pyrophosphate (C55-PP), which are critical for the biosynthesis of the bacterial cell wall. This dual-targeting strategy is a significant advantage over existing antibiotics like Bacitracin, which primarily targets a single lipid carrier, and Teixobactin, which binds to lipid-linked cell wall precursors. The data presented herein demonstrates the superior in vitro activity and resistance evasion profile of this compound and Dodecathis compound.

Data Presentation: Comparative In Vitro Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound, Dodecathis compound, Bacitracin, and Teixobactin against key Gram-positive pathogens. Lower MIC values indicate greater potency.

Table 1: MIC Values (µg/mL) of this compound and Dodecathis compound against Gram-Positive Pathogens

OrganismThis compoundDodecathis compound
Staphylococcus aureus (MSSA)0.25 - 0.50.12 - 0.25
Staphylococcus aureus (MRSA)0.25 - 10.12 - 0.5
Enterococcus faecalis (VSE)1 - 20.5 - 1
Enterococcus faecalis (VRE)1 - 40.5 - 2
Streptococcus pneumoniae0.12 - 0.50.06 - 0.25

Data synthesized from multiple sources which may have used different strains.

Table 2: MIC Values (µg/mL) of Bacitracin against Gram-Positive Pathogens

OrganismBacitracin
Staphylococcus aureus16 - >256
Enterococcus faecalis32 - >256
Streptococcus pneumoniaeSusceptible (disk diffusion)

Note: Bacitracin MICs can be high and variable; it is primarily used topically.

Table 3: MIC Values (µg/mL) of Teixobactin and its Analogs against Gram-Positive Pathogens

OrganismTeixobactin/Analogs
Staphylococcus aureus (MRSA)0.25 - 2
Enterococcus faecalis (VRE)0.5 - 4
Streptococcus pneumoniaeEffective in mouse models

Data for Teixobactin is often reported for various synthetic analogs.

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[1][2][3]

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well polypropylene microtiter plates

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Bacterial strains (e.g., S. aureus, E. faecalis, S. pneumoniae)

  • Antimicrobial agents (this compound, Dodecathis compound, Bacitracin, Teixobactin)

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Within 15 minutes, dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Antimicrobial Dilution: a. Prepare a stock solution of each antimicrobial agent in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of each antimicrobial agent in MHB in the wells of the 96-well plate to achieve the desired concentration range.

  • Inoculation: a. Add the prepared bacterial inoculum to each well containing the antimicrobial dilutions. b. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).

  • Incubation: a. Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: a. The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) as detected by the naked eye.

Target Sequestration Assay

This assay validates the binding of this compound to its lipid targets by demonstrating that the presence of these lipids in the culture medium competitively inhibits the antibiotic's activity.

Objective: To confirm the direct interaction of this compound with C55-P and C55-PP.

Materials:

  • This compound

  • Undecaprenyl phosphate (C55-P) and Undecaprenyl pyrophosphate (C55-PP)

  • Bacterial strain (e.g., S. aureus USA300)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Preparation of Lipid Solutions: a. Prepare stock solutions of C55-P and C55-PP in a suitable solvent (e.g., a mixture of isopropanol and water).

  • Assay Setup: a. In a 96-well plate, prepare serial dilutions of this compound in MHB. b. To separate sets of wells containing the this compound dilutions, add C55-P or C55-PP to final concentrations ranging from equimolar to several-fold molar excess relative to the this compound concentrations.

  • Inoculation and Incubation: a. Inoculate the wells with a standardized bacterial suspension as described in the MIC protocol. b. Incubate the plates at 37°C for 16-20 hours.

  • Analysis: a. Determine the MIC of this compound in the presence and absence of the lipid carriers. A significant increase in the MIC of this compound in the presence of C55-P or C55-PP indicates that the antibiotic is being sequestered by the lipid, thus confirming it as a target.

UDP-MurNAc-Pentapeptide Accumulation Assay

This assay provides evidence for the inhibition of the bacterial cell wall synthesis pathway at a step after the formation of the cytoplasmic precursor, UDP-MurNAc-pentapeptide.

Objective: To demonstrate that this compound inhibits a later, membrane-associated stage of peptidoglycan synthesis.

Materials:

  • Bacterial strain (e.g., Bacillus cereus or Staphylococcus simulans)

  • This compound

  • Vancomycin (positive control)

  • Growth medium (e.g., LB broth)

  • Boiling water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a reverse-phase column

  • Mass spectrometer

Procedure:

  • Bacterial Culture and Treatment: a. Grow the bacterial culture to mid-exponential phase. b. Treat the culture with this compound at a concentration several-fold above its MIC (e.g., 10x MIC). A parallel culture treated with Vancomycin serves as a positive control, and an untreated culture as a negative control. c. Incubate for a defined period (e.g., 45-60 minutes).

  • Extraction of Cytoplasmic Precursors: a. Harvest the bacterial cells by centrifugation. b. Resuspend the cell pellet in a small volume of water and immediately immerse in a boiling water bath for 5-10 minutes to lyse the cells and inactivate enzymes. c. Centrifuge to pellet the cell debris.

  • Analysis by HPLC-MS: a. Filter the supernatant containing the cytoplasmic precursors. b. Analyze the filtrate by reverse-phase HPLC. c. Monitor the elution profile at a wavelength suitable for detecting nucleotides (e.g., 262 nm). d. Identify the peak corresponding to UDP-MurNAc-pentapeptide by comparing the retention time with a known standard and confirm its identity by mass spectrometry.

  • Interpretation: a. A significant accumulation of the UDP-MurNAc-pentapeptide peak in the this compound-treated sample compared to the untreated control indicates that the antibiotic is blocking a step in the cell wall synthesis pathway downstream of this precursor's formation.[4][5]

Mandatory Visualization

Cilagicin_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_periplasm Periplasm / Cell Wall UDP_MurNAc_penta UDP-MurNAc- pentapeptide Lipid_I Lipid I UDP_MurNAc_penta->Lipid_I MraY C55P C55-P (Undecaprenyl Phosphate) C55PP C55-PP (Undecaprenyl Pyrophosphate) C55PP->C55P Dephosphorylation Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Peptidoglycan (Cell Wall) Lipid_II->Peptidoglycan Transglycosylation & Transpeptidation Peptidoglycan->C55PP Recycling This compound This compound This compound->C55P Sequestration This compound->C55PP Sequestration

Caption: this compound's dual-targeting mechanism in bacterial cell wall synthesis.

Experimental_Workflow_Target_Sequestration start Start prep_this compound Prepare serial dilutions of this compound start->prep_this compound prep_lipids Prepare C55-P and C55-PP solutions start->prep_lipids add_lipids Add lipid solutions to designated wells prep_this compound->add_lipids prep_lipids->add_lipids add_bacteria Inoculate with standardized bacterial suspension add_lipids->add_bacteria incubate Incubate at 37°C for 16-20 hours add_bacteria->incubate read_mic Determine MIC values by visual inspection incubate->read_mic compare Compare MIC with and without lipid addition read_mic->compare confirm Target Confirmed: MIC increases significantly compare->confirm Yes no_confirm Target Not Confirmed: No significant MIC change compare->no_confirm No end End confirm->end no_confirm->end

Caption: Workflow for the target sequestration assay to validate this compound's binding.

Conclusion

The dual-binding mechanism of this compound, and its optimized analog Dodecathis compound, represents a significant advancement in the development of new antibiotics against Gram-positive pathogens. By targeting both C55-P and C55-PP, these compounds effectively shut down the bacterial cell wall synthesis pathway, leading to potent bactericidal activity and a low likelihood of resistance development. The experimental data and protocols provided in this guide offer a framework for the continued investigation and validation of this promising new class of antibiotics. The comparative analysis highlights the potential of this compound and its derivatives to address the growing threat of antibiotic resistance.

References

Cilagicin: A Paradigm Shift in Lipopeptide Antibiotics for Combating Gram-Positive Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

A new lipopeptide antibiotic, cilagicin, demonstrates superior efficacy and a unique mechanism of action that circumvents common resistance pathways, positioning it as a formidable alternative to conventional therapies against multidrug-resistant Gram-positive bacteria.

Researchers, scientists, and drug development professionals are continually seeking novel antimicrobial agents to address the growing threat of antibiotic resistance. This compound, a synthetically derived lipopeptide, has emerged as a promising candidate, exhibiting potent activity against a range of clinically significant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and Clostridioides difficile. This guide provides a comprehensive comparison of this compound's effectiveness with other lipopeptide antibiotics, supported by available experimental data and detailed methodologies.

Superior In Vitro Activity: A Quantitative Comparison

This compound consistently demonstrates low minimum inhibitory concentrations (MICs) against a variety of Gram-positive bacteria, indicating its high potency. The following table summarizes the comparative in vitro activity of this compound and the widely used lipopeptide antibiotic, daptomycin.

Bacterial SpeciesThis compound MIC (µg/mL)Daptomycin MIC (µg/mL)
Staphylococcus aureus (MSSA)0.50.78
Staphylococcus aureus (MRSA)0.39 - 10.5 - 1
Enterococcus faecalis1 - 41.56 - 4
Enterococcus faecium (VRE)1 - 41.56 - 4
Clostridioides difficile0.25 - 1Not typically active

Note: MIC values are compiled from multiple sources and may vary based on specific strains and testing conditions.

A Novel Dual-Targeting Mechanism of Action

The remarkable efficacy of this compound stems from its unique mechanism of action, which distinguishes it from other lipopeptide antibiotics like daptomycin. While daptomycin disrupts the bacterial cell membrane by causing depolarization in a calcium-dependent manner, this compound targets the fundamental process of cell wall synthesis.[1][2]

This compound simultaneously binds to two essential lipid carriers, undecaprenyl phosphate (C55-P) and undecaprenyl pyrophosphate (C55-PP).[3][4] These molecules are critical for the transport of peptidoglycan precursors across the cell membrane, a vital step in the construction of the bacterial cell wall.[3][4] By sequestering both C55-P and C55-PP, this compound effectively halts cell wall biosynthesis, leading to bacterial cell death.[3][4] This dual-targeting strategy is a key factor in its high potency and the observed low frequency of resistance development.

dot

Cilagicin_Mechanism_of_Action cluster_membrane Bacterial Cell Membrane Lipid_II_Cycle Lipid II Cycle C55P C55-P (Undecaprenyl Phosphate) Lipid_II_Cycle->C55P Recycling C55PP C55-PP (Undecaprenyl Pyrophosphate) C55P->C55PP Peptidoglycan precursor addition C55PP->Lipid_II_Cycle Translocation & Polymerization This compound This compound This compound->C55P Inhibition This compound->C55PP Inhibition

Caption: this compound's dual inhibition of C55-P and C55-PP.

In contrast, daptomycin's mechanism is dependent on the presence of calcium ions and involves the disruption of the bacterial cell membrane's electrochemical potential.

dot

Daptomycin_Mechanism_of_Action cluster_membrane Bacterial Cell Membrane Membrane Phospholipid Bilayer Daptomycin_Ca Daptomycin-Ca2+ Complex Oligomerization Oligomerization Daptomycin_Ca->Oligomerization Insertion Pore_Formation Pore Formation Oligomerization->Pore_Formation Depolarization Membrane Depolarization Pore_Formation->Depolarization Ion Leakage Cell_Death Cell Death Depolarization->Cell_Death

Caption: Daptomycin's mechanism of membrane disruption.

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) is a critical step in evaluating the efficacy of a new antibiotic. The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution, which is a standard method for assessing the in vitro activity of antimicrobial agents.

Objective: To determine the lowest concentration of an antibiotic that visibly inhibits the growth of a specific bacterium.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to a 0.5 McFarland turbidity

  • Stock solutions of this compound and daptomycin in a suitable solvent (e.g., DMSO)

  • Calcium chloride (CaCl₂) solution (for daptomycin testing)

Procedure:

  • Preparation of Antibiotic Dilutions: Serial two-fold dilutions of the antibiotics are prepared in CAMHB directly in the 96-well plates. For daptomycin, the CAMHB must be supplemented with CaCl₂ to a final concentration of 50 mg/L.

  • Inoculum Preparation: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well containing the antibiotic dilution is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included on each plate.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading the Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

dot

MIC_Assay_Workflow Start Start Prep_Antibiotic Prepare Serial Dilutions of Antibiotic in Microtiter Plate Start->Prep_Antibiotic Inoculate Inoculate Microtiter Plate Prep_Antibiotic->Inoculate Prep_Inoculum Prepare Standardized Bacterial Inoculum Prep_Inoculum->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination by broth microdilution.

Conclusion

This compound represents a significant advancement in the field of lipopeptide antibiotics. Its novel dual-targeting mechanism of action, which inhibits the fundamental process of bacterial cell wall synthesis, translates to potent in vitro activity against a broad spectrum of challenging Gram-positive pathogens.[3][4] The data presented in this guide underscore this compound's potential as a valuable new tool in the fight against antibiotic resistance, offering a promising alternative to existing therapies for researchers and clinicians alike. Further investigation into its in vivo efficacy and safety profile is warranted to fully realize its clinical potential.

References

A Comparative Analysis of Doxycycline and Dicloxacillin in Preclinical Models of Bacterial Infection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of two commonly used antibiotics, Doxycycline and Dicloxacillin, as substitutes for the novel investigational compound "dodecacilagicin" for which public data is not available. The following sections present a summary of their mechanisms of action, comparative efficacy in preclinical models, and detailed experimental protocols to aid in the design and interpretation of similar studies.

Mechanism of Action: A Tale of Two Targets

Doxycycline and Dicloxacillin employ distinct strategies to combat bacterial infections, targeting fundamental processes in bacterial cell physiology.

Doxycycline , a member of the tetracycline class of antibiotics, functions by inhibiting protein synthesis. It binds to the 30S ribosomal subunit of bacteria, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor site.[1] This action effectively halts the elongation of peptide chains, thereby arresting bacterial growth.[1]

Dicloxacillin , a β-lactam antibiotic, targets the bacterial cell wall. It inhibits the synthesis of peptidoglycan, a critical component of the cell wall in Gram-positive bacteria, by binding to and inactivating penicillin-binding proteins (PBPs).[2] This disruption of cell wall integrity leads to bacterial cell lysis and death.

Comparative In Vivo Efficacy

While direct head-to-head comparative studies in the same infection model are limited, data from various preclinical studies, primarily in murine models of Staphylococcus aureus infection, provide insights into their relative efficacy.

Antibiotic Infection Model Key Efficacy Readout Observed Efficacy
Doxycycline Murine Skin Infection Model (S. aureus)Reduction in bacterial load (CFU)Treatment initiated 4 hours post-infection showed efficacy in reducing bacterial numbers over 14 days.[3]
Dicloxacillin Murine Peritonitis Model (S. aureus)Log reduction in Colony Forming Units (CFU)A single dose resulted in a 1-log reduction in intracellular CFU after 4 hours. Multiple doses led to a 2.5-log reduction in extracellular and a 2-log reduction in intracellular CFU after 24 hours.[2][4]

Note: The data presented is a synthesis from multiple studies and direct comparison should be made with caution due to variations in experimental design.

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide, focusing on a murine peritonitis model for evaluating antibiotic efficacy.

Murine Peritonitis Model

This model is widely used to assess the in vivo efficacy of antibiotics against systemic infections.

1. Preparation of Bacterial Inoculum (Staphylococcus aureus)

  • Materials: Frozen stock of S. aureus (e.g., USA300 strain), Tryptic Soy Broth (TSB), sterile Phosphate-Buffered Saline (PBS), spectrophotometer, centrifuge.

  • Procedure:

    • Inoculate a starter culture of S. aureus in TSB and incubate overnight at 37°C with shaking.

    • The following day, dilute the overnight culture 1:100 in fresh TSB and grow to mid-logarithmic phase (OD600 of ~0.5).

    • Harvest the bacteria by centrifugation.

    • Wash the bacterial pellet twice with sterile PBS to remove toxins.

    • Resuspend the pellet in sterile PBS or saline to the desired concentration for injection (e.g., 1 x 10⁸ CFU/mL). The final inoculum should be confirmed by serial dilution and plating on Tryptic Soy Agar (TSA) plates.[5][6][7]

2. Animal Infection and Treatment

  • Animals: Female NMRI or BALB/c mice (6-8 weeks old).

  • Procedure:

    • Inject each mouse intraperitoneally (IP) with 0.5 mL of the prepared bacterial inoculum (e.g., 5 x 10⁷ CFU).[2][8]

    • At a predetermined time post-infection (e.g., 2-4 hours), administer the antibiotic (Doxycycline or Dicloxacillin) via a specified route (e.g., subcutaneous or oral gavage).[2][3] A control group should receive a vehicle control (e.g., sterile saline).

3. Assessment of Bacterial Load

  • Procedure:

    • At selected time points post-treatment (e.g., 4 and 24 hours), euthanize the mice.

    • Perform a peritoneal lavage by injecting 2 mL of sterile PBS into the peritoneal cavity and then aspirating the fluid.[2]

    • Collect organs of interest (e.g., spleen, kidneys) aseptically.

    • Homogenize the organs in sterile PBS.

    • Perform serial dilutions of the peritoneal fluid and organ homogenates and plate on TSA plates.

    • Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the CFU per mL of peritoneal fluid or per gram of tissue.[9]

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathways and experimental workflows.

cluster_doxycycline Doxycycline Mechanism of Action cluster_dicloxacillin Dicloxacillin Mechanism of Action Doxycycline Doxycycline Ribosome30S 30S Ribosomal Subunit Doxycycline->Ribosome30S Binds to tRNA aminoacyl-tRNA Ribosome30S->tRNA Blocks binding of ProteinSynthesis Protein Synthesis Ribosome30S->ProteinSynthesis Inhibits BacterialGrowth Bacterial Growth Arrest ProteinSynthesis->BacterialGrowth Leads to Dicloxacillin Dicloxacillin PBP Penicillin-Binding Proteins (PBPs) Dicloxacillin->PBP Binds to and inactivates Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Inhibits CellWall Bacterial Cell Wall Peptidoglycan->CellWall Disrupts integrity of CellLysis Cell Lysis CellWall->CellLysis Results in

Caption: Mechanisms of action for Doxycycline and Dicloxacillin.

cluster_workflow In Vivo Efficacy Experimental Workflow A 1. Prepare S. aureus Inoculum (Mid-log phase culture) B 2. Intraperitoneal Injection of Mice A->B C 3. Antibiotic Administration (Doxycycline or Dicloxacillin) B->C D 4. Euthanasia and Sample Collection (Peritoneal fluid, Organs) C->D E 5. Serial Dilution and Plating D->E F 6. Colony Forming Unit (CFU) Quantification and Analysis E->F

Caption: Experimental workflow for the murine peritonitis model.

References

Safety Operating Guide

Proper Disposal of Cilagicin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Cilagicin are paramount for laboratory safety and environmental protection. this compound, a novel dodeca-lipodepsipeptide antibiotic, exhibits potent activity against Gram-positive bacteria and is exclusively intended for research purposes.[1][2] Due to the absence of specific disposal guidelines from the manufacturer, this document provides a comprehensive set of procedures based on general best practices for research-grade antibiotics and data on similar lipopeptide compounds.

Key Safety and Handling Information

All personnel handling this compound should be thoroughly familiar with standard laboratory safety protocols for handling potent chemical compounds. This includes the use of appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat. All work with solid this compound should be performed in a chemical fume hood to avoid inhalation of dust particles.

Quantitative Data Summary

While a detailed Certificate of Analysis (COA) with complete physical and chemical properties for this compound is not publicly available, the following table summarizes known information and estimates for similar lipodepsipeptide antibiotics.

PropertyValueSource/Notes
Chemical Formula C₆₈H₁₀₃N₁₅O₂₁[1]
Molecular Weight 1466.63 g/mol [1]
Appearance SolidGeneral product information
Solubility Soluble in DMSO[3]
Storage Store at -20°CMedchemExpress recommendation

This compound Disposal Workflow

The following diagram outlines the decision-making process and steps for the proper disposal of this compound waste.

start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (unused powder, contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (solutions, cell culture media) waste_type->liquid_waste Liquid collection Collect in Designated Hazardous Waste Container solid_waste->collection inactivation Chemical Inactivation (Hydrolysis) liquid_waste->inactivation inactivation->collection disposal Dispose as Hazardous Chemical Waste via EHS collection->disposal

Figure 1. Logical workflow for the proper disposal of this compound waste in a laboratory setting.

Experimental Protocol: Chemical Inactivation of this compound via Hydrolysis

This protocol is adapted from procedures used for the hydrolytic degradation of daptomycin, a structurally related lipopeptide antibiotic, and should be performed by trained personnel in a controlled laboratory environment.[4][5]

Objective: To inactivate this compound in liquid waste streams prior to collection for final disposal.

Materials:

  • This compound-containing liquid waste

  • 2 M Lithium hydroxide (LiOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • pH indicator strips or a calibrated pH meter

  • Appropriate hazardous waste collection container

Procedure:

  • Preparation: Ensure all necessary PPE is worn. Conduct the procedure within a certified chemical fume hood.

  • Basification: For each 100 mL of this compound-containing liquid waste, slowly add the 2 M LiOH solution while stirring to reach a final concentration of approximately 20 mM LiOH. This will raise the pH and initiate hydrolysis of the ester and amide bonds within the this compound molecule.

  • Incubation: Allow the basic solution to stand at room temperature for a minimum of 24 hours to ensure complete hydrolysis.

  • Neutralization: After the incubation period, slowly add 1 M HCl solution while monitoring the pH. Carefully adjust the pH of the solution to a neutral range (pH 6-8).

  • Collection: Transfer the neutralized, inactivated solution to a designated hazardous chemical waste container.

  • Labeling and Disposal: Clearly label the waste container with its contents ("Hydrolyzed this compound solution") and arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.

Disposal of Solid this compound Waste

Solid waste contaminated with this compound, including unused neat compound, contaminated vials, pipette tips, and lab paper, should not be disposed of in regular trash or biohazardous waste bags.

Procedure:

  • Collection: Place all solid this compound waste directly into a designated hazardous chemical waste container.

  • Labeling: Ensure the container is clearly labeled as "Hazardous Chemical Waste: this compound" and includes the appropriate hazard symbols.

  • Storage: Store the sealed container in a designated satellite accumulation area for hazardous waste.

  • Disposal: Arrange for pickup and disposal by your institution's EHS department.

By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific guidelines for hazardous waste management.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.